GSK2837808A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[3-(cyclopropylsulfamoyl)-7-(2,4-dimethoxypyrimidin-5-yl)quinolin-4-yl]amino]-5-(3,5-difluorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25F2N5O7S/c1-43-29-25(14-35-31(37-29)44-2)16-3-6-24-26(9-16)34-15-27(46(41,42)38-20-4-5-20)28(24)36-21-7-17(30(39)40)8-22(13-21)45-23-11-18(32)10-19(33)12-23/h3,6-15,20,38H,4-5H2,1-2H3,(H,34,36)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBCPMYJIARMGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C2=CC3=NC=C(C(=C3C=C2)NC4=CC(=CC(=C4)C(=O)O)OC5=CC(=CC(=C5)F)F)S(=O)(=O)NC6CC6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25F2N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK2837808A: An In-Depth Technical Guide to a Potent Lactate Dehydrogenase A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK2837808A, a potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting cancer metabolism. This guide covers the core mechanism of action, preclinical data, and detailed experimental methodologies for the evaluation of this compound.
Core Concepts: The Warburg Effect and Targeting LDHA
Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen—a phenomenon known as the "Warburg effect."[1] Lactate dehydrogenase A (LDHA) is a critical enzyme in this process, catalyzing the conversion of pyruvate to lactate.[2] This metabolic shift provides cancer cells with a rapid means of generating ATP and essential building blocks for proliferation.[1] Furthermore, the resulting acidic tumor microenvironment contributes to immune evasion, metastasis, and therapeutic resistance.
This compound is a quinoline 3-sulfonamide derivative that acts as a potent and selective, NADH-competitive inhibitor of LDHA.[3][4] By blocking the activity of LDHA, this compound aims to reverse the Warburg effect, thereby depriving cancer cells of a key metabolic advantage, increasing oxidative stress, and potentially rendering them more susceptible to other therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Reference(s) |
| Human LDHA | Cell-free enzymatic assay | 2.6 | [3][5][6][7] |
| Human LDHB | Cell-free enzymatic assay | 43 | [3][5][6][7] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | EC50 (µM) | Reference(s) |
| Snu398 | Hepatocellular Carcinoma | Lactate Production | 0.4 | |
| Multiple Cancer Cell Lines | Various | Lactate Production | 0.4 - >30 | [6] |
| MDA-MB-453 (Hypoxia) | Breast Carcinoma | Lactate Production | 10 | [6] |
| Snu398 | Hepatocellular Carcinoma | ECAR Reduction | 10 | [6] |
| A673 | Ewing Sarcoma | Cytotoxicity (48h) | > 57 | [6] |
| A673 | Ewing Sarcoma | Long-term growth inhibition | 0.84 | |
| MIA PaCa-2 | Pancreatic Cancer | Long-term growth inhibition | 1.37 | |
| MIA PaCa-2 | Pancreatic Cancer | Cytotoxicity (48h) | 28.4 | |
| PANC-1 | Pancreatic Cancer | Growth Inhibition (GI50) | 11.31 |
Table 3: In Vivo Pharmacokinetics
| Species | Administration | Dose | Parameter | Value | Reference(s) |
| Rat | IV | 0.25 mg/kg | Clearance | 69 mL/min/kg | [6] |
| Rat | Oral | 50 mg/kg | Blood Levels | At or below detection limit (2.5 ng/mL) | [6] |
| Mouse | Oral | 100 mg/kg | Blood Levels | At or below detection limit (2.5 ng/mL) | [6] |
Signaling Pathways and Experimental Workflows
Glycolytic Pathway and Point of Inhibition by this compound
The following diagram illustrates the central role of LDHA in anaerobic glycolysis and the inhibitory action of this compound.
Caption: Inhibition of LDHA by this compound blocks lactate production.
Preclinical Evaluation Workflow for a Metabolic Inhibitor
This diagram outlines a typical workflow for the preclinical assessment of a metabolic inhibitor like this compound.
Caption: Preclinical drug discovery and development workflow.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on published information and standard laboratory practices.
LDHA Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human LDHA.
Materials:
-
Recombinant human LDHA enzyme
-
This compound
-
Pyruvate
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well, UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Assay Reaction:
-
To each well of the microplate, add the diluted this compound or vehicle control (Assay Buffer with DMSO).
-
Add recombinant human LDHA enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a solution of NADH and pyruvate. Final concentrations should be optimized and are typically in the low micromolar range for NADH and near the Km for pyruvate.
-
-
Data Acquisition: Immediately begin kinetic measurements of the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Lactate Production Assay
Objective: To measure the effect of this compound on lactate production in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-453, Snu398)
-
Complete cell culture medium (e.g., DMEM with 5% FBS)
-
Physiological DMEM (5 mM glucose, 0.5 mM glutamine, no FBS)
-
This compound
-
Lactate analysis instrument (e.g., YSI 2900 Biochemistry Analyzer with a lactate oxidase probe) or a colorimetric/fluorometric lactate assay kit.[5][7]
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow overnight.
-
Treatment:
-
Aspirate the complete culture medium.
-
Wash the cells with PBS.
-
Add physiological DMEM containing various concentrations of this compound or DMSO as a vehicle control.
-
-
Sample Collection: After a defined incubation period (e.g., 2 hours for hypoxic cells, 6 hours for normoxic cells), collect the cell culture medium from each well.[7]
-
Lactate Quantification:
-
Using a Biochemistry Analyzer: Calibrate the instrument according to the manufacturer's instructions. Analyze the collected media samples to determine the lactate concentration.[7]
-
Using a Kit: Follow the manufacturer's protocol for the chosen lactate assay kit. This typically involves mixing the culture supernatant with a reaction mixture and measuring the absorbance or fluorescence.
-
-
Data Analysis:
-
Normalize the lactate concentrations to the cell number or total protein content in each well to account for any differences in cell density.
-
Express the results as a percentage of the lactate produced by the vehicle-treated control cells.
-
Plot the percentage of lactate production versus the this compound concentration to determine the EC50.
-
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Reagents for a proliferation assay (e.g., CellTiter-Glo®, MTT, or direct cell counting)
-
96-well, clear or opaque-walled cell culture plates
Procedure:
-
Cell Seeding: Seed cells at a low density in 96-well plates and allow them to attach overnight.
-
Treatment: Add complete culture medium containing a range of this compound concentrations or a vehicle control.
-
Incubation: Incubate the cells for a prolonged period, typically 48 to 120 hours, to allow for multiple cell divisions.
-
Viability Assessment:
-
CellTiter-Glo®: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.
-
MTT Assay: Add MTT reagent to each well, incubate to allow for formazan crystal formation, solubilize the crystals, and measure the absorbance.
-
Direct Cell Counting: Trypsinize and count the cells from each treatment group using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control group (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line capable of forming tumors in mice
-
This compound
-
Appropriate vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]
-
Calipers for tumor measurement
-
Animal handling and surgical equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. Once the tumors reach a pre-determined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or the vehicle control to the respective groups according to a defined dosing schedule (e.g., daily, via oral gavage or intravenous injection).
-
Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
Observe the animals for any signs of adverse effects.
-
-
Endpoint: Continue the study until the tumors in the control group reach a pre-defined maximum size or for a specified duration. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Conclusion
This compound is a highly potent and selective inhibitor of LDHA that has demonstrated significant preclinical activity. By targeting a key enzyme in the metabolic reprogramming of cancer cells, it represents a promising therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and other LDHA inhibitors in oncology. Further studies are warranted to optimize its pharmacokinetic properties and to explore its efficacy in combination with other anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of LDH assay for therapeutic efficacy evaluation of ex vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport-exclusion pharmacology to localize lactate dehydrogenase activity within cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
GSK2837808A as a selective LDHA inhibitor
An In-depth Technical Guide to GSK2837808A: A Selective LDHA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective, NADH-competitive small molecule inhibitor of lactate dehydrogenase A (LDHA). As a critical enzyme in the terminal step of aerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells, LDHA represents a compelling therapeutic target. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activities, pharmacokinetic profile, and its impact on key metabolic signaling pathways. Detailed experimental protocols for the evaluation of this and similar inhibitors are also provided to facilitate further research and development in this area.
Introduction to LDHA and the Warburg Effect
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the most prominent metabolic phenotypes is the "Warburg effect," characterized by a high rate of glycolysis and lactate fermentation, even in the presence of ample oxygen (aerobic glycolysis).[1][2] Lactate dehydrogenase A (LDHA), a key enzyme in this process, catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ necessary to maintain a high glycolytic flux.[1]
Upregulation of LDHA is observed in a wide array of cancers, including pancreatic, lung, and breast cancer, and often correlates with tumor progression, metastasis, and poor prognosis.[1][3] The resulting lactate-rich, acidic tumor microenvironment can suppress the activity of anti-tumor immune cells, such as cytotoxic T cells and NK cells, further promoting tumor growth and immune evasion.[4] Given its central role in tumor metabolism and immune suppression, selective inhibition of LDHA has emerged as a promising strategy for cancer therapy.[5][6]
This compound: Mechanism of Action
This compound is a quinoline 3-sulfonamide derivative that acts as a highly potent and selective inhibitor of the LDHA enzyme.[7] It functions by competing with the NADH cofactor for binding to the enzyme's active site.[4][8] By blocking the conversion of pyruvate to lactate, this compound disrupts aerobic glycolysis, leading to a decrease in lactate production and a subsequent shift in cellular metabolism.[5][9] This inhibition can lead to several downstream anti-tumor effects, including reduced proliferation, induction of apoptosis, and a reversal of the acidic tumor microenvironment.[4][7][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lactate Dehydrogenase-A (LDH-A) Preserves Cancer Stemness and Recruitment of Tumor-Associated Macrophages to Promote Breast Cancer Progression [frontiersin.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK 2837808A | Lactate Dehydrogenase A/LDHA Inhibitors: R&D Systems [rndsystems.com]
- 8. This compound | LDHA inhibitor | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
GSK2837808A: A Technical Guide to its Role in Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2837808A is a potent and selective small molecule inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in the metabolic reprogramming of cancer cells known as the Warburg effect. By targeting LDHA, this compound disrupts the conversion of pyruvate to lactate, a hallmark of aerobic glycolysis in tumors. This inhibition leads to a cascade of metabolic consequences, including reduced lactate production, increased mitochondrial oxygen consumption, and ultimately, the suppression of cancer cell proliferation and induction of apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cancer cell metabolism, and detailed protocols for its investigation, serving as a comprehensive resource for researchers in oncology and drug development.
Introduction: The Warburg Effect and the Role of LDHA in Cancer
Cancer cells exhibit a profound alteration in their metabolic pathways to support their rapid proliferation and survival. One of the most prominent metabolic shifts is the "Warburg effect," characterized by an increased rate of glycolysis and lactate production, even in the presence of ample oxygen (aerobic glycolysis). Lactate dehydrogenase A (LDHA) plays a pivotal role in this process by catalyzing the conversion of pyruvate to lactate, regenerating NAD+ required for sustained high glycolytic flux. The resulting lactate-rich, acidic tumor microenvironment promotes tumor progression, angiogenesis, and immune evasion. Given its central role in cancer metabolism, LDHA has emerged as a promising therapeutic target.
This compound: A Potent and Selective LDHA Inhibitor
This compound is a quinoline 3-sulfonamide derivative that acts as a potent and selective inhibitor of LDHA. Its mechanism of action involves competitive inhibition of the enzyme, preventing the binding of its substrate, pyruvate.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.
| Parameter | Value | Reference |
| IC50 (hLDHA) | 2.6 nM | [1][2][3] |
| IC50 (hLDHB) | 43 nM | [1][2][3] |
| Cell Line | Condition | EC50 (Lactate Production) | Reference |
| Multiple Cancer Cell Lines | Normoxia | 400 nM to >30 µM | [4] |
| MDA-MB-453 | Hypoxia | 10 µM | [4] |
| Cancer Model | Treatment Regimen | Outcome | Reference |
| Orthotopic mouse pancreatic cancer | 6 mg/kg/day | Decreased tumor weight and volume, increased apoptosis |
Signaling Pathways and Mechanism of Action
This compound's inhibition of LDHA initiates a series of downstream effects on cellular signaling and metabolism. By blocking the conversion of pyruvate to lactate, this compound forces a metabolic shift from glycolysis towards mitochondrial oxidative phosphorylation.
This metabolic reprogramming has profound implications for cancer cell fate. The increased reliance on mitochondrial respiration can lead to elevated levels of reactive oxygen species (ROS), contributing to cellular stress and apoptosis.
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the effects of this compound on cancer cells.
Lactate Production Assay
This protocol measures the concentration of lactate in the cell culture medium.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Physiological DMEM (5 mM glucose, 0.5 mM glutamine, no FBS)
-
DMSO (vehicle control)
-
Lactate assay kit (e.g., YSI 2900 Biochemistry Analyzer)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
For hypoxic conditions, culture cells in a hypoxic chamber (1% O2) overnight.
-
Remove the complete medium and wash the cells with PBS.
-
Add physiological DMEM containing various concentrations of this compound or DMSO vehicle control.
-
Incubate for 2 hours (hypoxic) or 6 hours (normoxic).[1]
-
Collect the culture medium.
-
Quantify lactate concentration using a lactate assay kit according to the manufacturer's instructions.
Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or DMSO for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Oxygen Consumption Rate (OCR) Assay (Seahorse XF Analyzer)
This protocol measures the rate of oxygen consumption, an indicator of mitochondrial respiration.
Materials:
-
Cancer cell line of interest
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Replace the culture medium with pre-warmed Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Load the mitochondrial stress test compounds and this compound into the injector ports of the sensor cartridge.
-
Perform the Seahorse XF assay to measure basal OCR and the response to the injected compounds.
Conclusion
This compound represents a targeted therapeutic strategy aimed at exploiting the metabolic vulnerability of cancer cells. Its potent and selective inhibition of LDHA effectively reverses the Warburg effect, leading to decreased lactate production, enhanced mitochondrial respiration, and ultimately, the inhibition of tumor growth. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate the role of this compound in cancer metabolism and to explore its potential as a novel anticancer agent. Further research into the broader effects of this compound on the tumor microenvironment and its potential in combination therapies is warranted.
References
Reversing the Warburg Effect: A Technical Guide to GSK2837808A, a Potent Lactate Dehydrogenase A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK2837808A, a potent and selective inhibitor of Lactate Dehydrogenase A (LDHA). By targeting a key enzyme in anaerobic glycolysis, this compound offers a promising strategy to reverse the Warburg effect, a metabolic hallmark of many cancer cells. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its effects, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound is a quinoline 3-sulfonamide that acts as a potent and selective, NADH-competitive inhibitor of Lactate Dehydrogenase A (LDHA) and, to a lesser extent, Lactate Dehydrogenase B (LDHB)[1]. LDHA is a critical enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate, a process that also regenerates NAD+ from NADH[2]. Cancer cells often upregulate this pathway, even in the presence of oxygen (the Warburg effect), to support rapid proliferation[3][4]. By inhibiting LDHA, this compound disrupts this metabolic cycle, leading to a reduction in lactate production and a shift from glycolysis towards oxidative phosphorylation[5][6][7]. This metabolic reprogramming can inhibit cancer cell proliferation, induce apoptosis, and potentially enhance the efficacy of other cancer therapies[8][7].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and effects of this compound.
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value | Reference |
| Human LDHA | 2.6 nM | [5][6][7] |
| Human LDHB | 43 nM | [5][6][7] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Effect | Concentration | Reference |
| Snu398 (Hepatocellular Carcinoma) | Inhibition of lactate production | EC50 = 400 nM | [9] |
| Snu398 (Hepatocellular Carcinoma) | Reduction in glucose uptake | 10 µM | [8][7][9] |
| Snu398 (Hepatocellular Carcinoma) | Enhanced mitochondrial oxygen consumption | Up to 3 µM | [6] |
| Snu398 (Hepatocellular Carcinoma) | Inhibition of proliferation and induction of apoptosis | Not specified | [5][6][7] |
| NB4 and HL60 (AML) | Decreased extracellular acidification rate (ECAR) | 10 µM | |
| MDA-MB-453 (Breast Carcinoma) | Inhibition of lactate production | Multiple concentrations | [6] |
| HCT116 and NCM460 | Inhibition of histone 2B (H2B) gene transcription | Not specified | [7] |
| Various Cancer Cell Lines | Inhibition of lactate production | EC50 from 400 nM to >30 µM | [6][9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Signaling Pathway: The Warburg Effect and its Reversal by this compound
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Inducible Factor 1 and Dysregulated c-Myc Cooperatively Induce Vascular Endothelial Growth Factor and Metabolic Switches Hexokinase 2 and Pyruvate Dehydrogenase Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lactate dehydrogenase A-coupled NAD+ regeneration is critical for acute myeloid leukemia cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 8. Transport-exclusion pharmacology to localize lactate dehydrogenase activity within cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of GSK2837808A on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2837808A, a potent and selective inhibitor of lactate dehydrogenase A (LDHA), is emerging as a significant modulator of the tumor microenvironment (TME). By targeting a key enzyme in anaerobic glycolysis, this compound not only directly impacts cancer cell metabolism but also reverses the immunosuppressive conditions that foster tumor growth and immune evasion. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its multifaceted effects on the TME, and detailed experimental protocols for its investigation.
Introduction: Targeting Tumor Metabolism with this compound
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process leads to the accumulation of lactate in the TME, creating an acidic and immunosuppressive milieu that promotes tumor progression and resistance to therapy.[1][2] Lactate dehydrogenase A (LDHA) is a critical enzyme in this pathway, catalyzing the conversion of pyruvate to lactate. This compound is a small molecule inhibitor that selectively targets LDHA, thereby blocking lactate production and disrupting the metabolic engine of cancer cells.[3][4]
Mechanism of Action
This compound functions as an NADH-competitive inhibitor of LDHA.[4] By binding to the NADH cofactor pocket of the enzyme, it prevents the reduction of pyruvate to lactate, leading to a decrease in lactate secretion and a subsequent reduction in the extracellular acidification rate (ECAR).[5] This inhibition of LDHA activity also leads to an increase in oxygen consumption rates in some cancer cells, suggesting a metabolic shift towards oxidative phosphorylation.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| hLDHA | Cell-free | 2.6 nM | [3][5] |
| hLDHB | Cell-free | 43 nM | [3][5] |
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| Snu398 | Hepatocellular Carcinoma | Inhibition of proliferation, induction of apoptosis | Dose-dependent | [3][7][8] |
| Snu398 | Hepatocellular Carcinoma | Increased oxygen consumption | Up to 3 µM | [3][6] |
| MDA-MB-453 | Breast Carcinoma | Inhibition of lactate production | Multiple concentrations | [6] |
| Multiple Cancer Cell Lines | Various | Inhibition of lactate production | EC50: 400 nM to >30 µM | [5] |
| HeLa | Cervical Cancer | Inhibition of lactate production | Not specified | [3] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Inhibition of glycolysis and ATP production | Not specified | [9] |
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Dosing Regimen | Effect | Reference |
| Orthotopic Mouse Pancreatic Cancer | 6 mg/kg/day | Decreased tumor weight and volume, increased apoptosis | [10] |
Impact on the Tumor Microenvironment
The reduction of lactate in the TME by this compound has profound consequences for the various cellular components of the tumor, leading to a more immune-supportive environment.
Reversal of Acidosis and Immunosuppression
The acidic TME created by lactate accumulation is known to suppress the activity of anti-tumor immune cells.[10][11] By inhibiting lactate production, this compound helps to restore a more physiological pH, thereby enhancing the function of immune effector cells.[10]
Modulation of Immune Cell Function
-
Activation of Anti-Tumor Immune Cells: The less acidic microenvironment fostered by this compound treatment can lead to the activation and enhanced function of cytotoxic T lymphocytes (CTLs), Natural Killer (NK) cells, and dendritic cells (DCs).[10]
-
Inhibition of Immunosuppressive Cells: The acidic TME is known to promote the function of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). By mitigating acidosis, this compound may indirectly inhibit these cell populations.[10]
-
Inhibition of NLRP3 Inflammasome: this compound has been shown to prevent the activation of the NLRP3 inflammasome in macrophages, which can contribute to pro-tumor inflammation.[10] This effect is achieved by reducing lactate production, a key contributor to NLRP3 activation.[10]
Signaling Pathways Modulated by this compound
This compound-mediated inhibition of LDHA triggers compensatory signaling pathways within cancer cells as they adapt to the metabolic stress.
mTORC1 Signaling
Inhibition of LDHA can lead to the activation of the mTORC1 signaling pathway.[12][13] This is a pro-survival response that cancer cells may utilize to cope with the metabolic reprogramming induced by this compound.[12]
ATF4-Mediated Stress Response
Reduced intracellular serine and aspartate levels resulting from LDHA inhibition can activate the GCN2-ATF4 signaling pathway.[12][13] This integrated stress response can promote the uptake of alternative nutrients like glutamine to sustain cell survival.[12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Lactate Production Assay
Objective: To quantify the effect of this compound on lactate secretion by cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-453, Snu398)
-
Complete culture medium
-
Physiological DMEM (5 mM glucose, 0.5 mM glutamine, no FBS)
-
This compound
-
DMSO (vehicle control)
-
Lactate analyzer (e.g., YSI 2900 Biochemistry Analyzer) or lactate assay kit
Procedure:
-
Seed cancer cells in 12-well plates and allow them to adhere overnight.
-
For hypoxic conditions, culture cells at 1% oxygen overnight. For normoxic conditions, culture at 21% oxygen.
-
Wash cells with PBS and replace the medium with physiological DMEM.
-
Treat cells with various concentrations of this compound or DMSO.
-
Incubate for a defined period (e.g., 2 hours for hypoxic cells, 6 hours for normoxic cells).[6]
-
Collect the culture medium.
-
Quantify lactate concentration using a lactate analyzer or a commercially available lactate assay kit following the manufacturer's instructions.[6]
Western Blot Analysis for Signaling Pathways
Objective: To assess the impact of this compound on key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-LDHA, anti-p-mTOR, anti-mTOR, anti-ATF4, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an ECL detection system.
Flow Cytometry for Immune Cell Profiling in Tumors
Objective: To analyze the composition of immune cells within the tumor microenvironment following this compound treatment in vivo.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
Collagenase D, Dispase, DNase I
-
RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1, CD11b)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Excise tumors from treated and control mice.
-
Mince the tumors and digest with a cocktail of Collagenase D, Dispase, and DNase I to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Stain cells with a fixable viability dye to exclude dead cells.
-
Block Fc receptors with Fc block.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to quantify different immune cell populations.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells) mixed with or without Matrigel into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 6 mg/kg daily by oral gavage) or vehicle to the respective groups.[10]
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, flow cytometry).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mTORC1 signaling sensitizes hepatocellular carcinoma cells to glycolytic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport-exclusion pharmacology to localize lactate dehydrogenase activity within cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GSK2837808A: A Technical Guide to its Mechanism and Impact on Lactate Production in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK2837808A, a potent and selective inhibitor of lactate dehydrogenase A (LDHA). It details the compound's mechanism of action, its profound effects on cancer cell metabolism—specifically lactate production—and the broader implications for cancer therapy. This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Warburg Effect and the Role of Lactate in Oncology
Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of ample oxygen (aerobic glycolysis).[1][2] Lactate, once considered a mere metabolic waste product, is now recognized as a critical signaling molecule in the tumor microenvironment (TME).[3][4] It contributes to extracellular acidification, which promotes tumor invasion, metastasis, angiogenesis, and immune evasion.[5][6] The enzyme responsible for the conversion of pyruvate to lactate is lactate dehydrogenase (LDH), with the LDHA isoform being predominantly overexpressed in many cancers and often correlated with poor prognosis.[1][6][7] Consequently, targeting LDHA presents a promising therapeutic strategy to disrupt cancer cell metabolism and mitigate the oncogenic effects of lactate. This compound has emerged as a key small molecule inhibitor in the investigation of this therapeutic approach.[2][4]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB).[8][9][10] LDHA catalyzes the final, critical step in aerobic glycolysis: the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+.[5] By preferentially converting pyruvate to lactate, LDHA regenerates the NAD+ required to sustain a high glycolytic rate.[4]
This compound functions by competing with the NADH cofactor, effectively blocking the catalytic activity of LDHA.[11] This inhibition disrupts the entire glycolytic pathway, leading to a rapid and profound reduction in lactate production and secretion by cancer cells.[8][9] The consequences of this inhibition are a metabolic shift away from glycolysis and towards oxidative phosphorylation, impacting cellular proliferation and survival.
Effects on Cancer Cell Metabolism and Proliferation
The primary and most immediate effect of this compound is the significant inhibition of lactate production in various cancer cell lines, including those from hepatocellular and breast carcinomas.[8] This disruption leads to several downstream metabolic and cellular consequences:
-
Reduced Glucose Uptake and Enhanced Mitochondrial Respiration: By blocking the conversion of pyruvate to lactate, this compound forces cancer cells to redirect pyruvate into the tricarboxylic acid (TCA) cycle. This results in reduced glucose uptake and an increased rate of mitochondrial oxygen consumption as cells shift towards oxidative phosphorylation for energy production.[9][10]
-
Inhibition of Proliferation and Induction of Apoptosis: The metabolic stress induced by this compound, coupled with the disruption of the cellular redox state, leads to a dose-dependent inhibition of cancer cell proliferation and the induction of apoptosis.[8][9] This has been demonstrated in cell lines such as Snu398 hepatocellular carcinoma cells.[10]
-
Modulation of the Tumor Microenvironment: By decreasing lactate efflux, this compound can mitigate the acidification of the TME. An acidic TME is known to suppress the activity of anti-tumor immune cells like cytotoxic T cells and natural killer (NK) cells.[11][12] Therefore, inhibiting lactate production has the potential to enhance anti-tumor immune responses.[11][13]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value |
|---|---|
| Human LDHA | 2.6 nM[8][9][10] |
| Human LDHB | 43 nM[8][9][10] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Reference |
|---|---|---|---|---|
| Snu398 | Hepatocellular Carcinoma | Inhibits proliferation, induces apoptosis | Dose-dependent | [8][9] |
| Snu398 | Hepatocellular Carcinoma | Enhances mitochondrial oxygen consumption | Up to 3 µM | [8] |
| MDA-MB-453 | Breast Carcinoma | Profoundly inhibits lactate production | 2.5 µM - 20 µM | [8] |
| HCT116, NCM460 | Colon Cancer, Normal Colon | Inhibits transcription of histone 2B gene | Not specified |[9][10] |
Signaling Pathways and Broader Cellular Impact
This compound's inhibition of LDHA intersects with several critical signaling pathways in cancer.
-
Upstream Regulation of LDHA: The expression of LDHA is often upregulated by key oncogenic transcription factors such as HIF-1α (in response to hypoxia) and c-Myc, which drive the glycolytic phenotype.[5]
-
Lactate as a Signaling Molecule: Secreted lactate is not merely a waste product; it actively modulates the TME. It can stimulate pathways such as NF-κB and activate HIF-1α, promoting angiogenesis, inflammation, and metastasis.[3][5][14] By blocking lactate production, this compound indirectly dampens these pro-tumorigenic signaling cascades.
-
PKM2 Activity: this compound has been shown to dose-dependently potentiate the activity of pyruvate kinase M2 (PKM2), another key enzyme in the glycolytic pathway.[8]
Caption: Mechanism of this compound action on lactate production.
Caption: Downstream signaling effects of extracellular lactate.
Detailed Experimental Protocols
The following are representative protocols for assessing the effects of this compound on cancer cells.
6.1. Lactate Production Assay
-
Cell Culture: Culture cancer cells (e.g., MDA-MB-453) in appropriate media (e.g., DMEM with 5% FBS) under normoxic (21% O₂) or hypoxic (1% O₂) conditions overnight.
-
Treatment: Exchange the culture medium with a physiological medium (e.g., DMEM with 5 mM glucose, 0.5 mM glutamine, no FBS) containing either DMSO (vehicle control) or this compound at desired concentrations (e.g., 0.1 µM to 20 µM).
-
Sample Collection: Collect the culture medium after a defined incubation period (e.g., 2 hours for hypoxic cells, 6 hours for normoxic cells).[8]
-
Quantification: Centrifuge the collected medium to remove cellular debris. Quantify lactate concentrations using a biochemistry analyzer (e.g., YSI 2900 Biochemistry Analyzer) equipped with a lactate oxidase probe.[8] Normalize lactate production rates to cell number or protein content.
6.2. Cell Proliferation Assay (Live-Cell Imaging)
-
Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After allowing cells to adhere overnight, add medium containing various concentrations of this compound or DMSO.
-
Imaging: Place the plate in a live-cell analysis system (e.g., IncuCyte). Acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for 72-96 hours.
-
Analysis: Use the system's software to calculate cell confluence over time. Plot confluence versus time to generate proliferation curves and determine the effect of the inhibitor on growth rate.
6.3. Oxygen Consumption Rate (OCR) Assay
-
Seeding: Seed cancer cells (e.g., Snu398) into a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Treatment: Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Inject this compound at the desired concentration into the appropriate ports of the sensor cartridge.
-
Measurement: Place the microplate into a Seahorse XF Analyzer. The instrument will perform a series of mix-wait-measure cycles to determine the basal oxygen consumption rate (OCR).
-
Analysis: Following the measurement of the basal rate, the instrument will inject the compound and continue to measure OCR to determine the acute effect of LDHA inhibition on mitochondrial respiration. Subsequent injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) can be used to dissect different parameters of mitochondrial function.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that targets a central node of cancer metabolism. By selectively inhibiting LDHA, it effectively reduces lactate production, forcing a metabolic shift in cancer cells that curtails their proliferation and survival. The ability of this compound to modulate the tumor microenvironment by reducing lactate-induced acidification further highlights its potential, particularly in the context of immunotherapy. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to further explore the inhibition of lactate dehydrogenase as a viable anti-cancer strategy.
References
- 1. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. binasss.sa.cr [binasss.sa.cr]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate as a signaling molecule: Journey from dead end product of glycolysis to tumor survival [imrpress.com]
- 6. Role of LDH in tumor glycolysis: Regulation of LDHA by small molecules for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. GSK 2837808A | Lactate Dehydrogenase A/LDHA Inhibitors: R&D Systems [rndsystems.com]
- 10. tocris.com [tocris.com]
- 11. immune-system-research.com [immune-system-research.com]
- 12. Frontiers | Lactate in the Regulation of Tumor Microenvironment and Therapeutic Approaches [frontiersin.org]
- 13. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
GSK2837808A: A Technical Guide to its Apoptotic Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GSK2837808A, a potent and selective inhibitor of Lactate Dehydrogenase A (LDHA). It details the molecule's mechanism of action, its role in inducing apoptosis in cancer cells, relevant signaling pathways, and the experimental protocols used for its evaluation.
Introduction: Targeting Cancer Metabolism
Cancer cells exhibit profound metabolic reprogramming, most notably a reliance on aerobic glycolysis, a phenomenon known as the "Warburg Effect". This metabolic shift results in the conversion of glucose to lactate, even in the presence of oxygen, a process catalyzed by Lactate Dehydrogenase A (LDHA). This high rate of glycolysis supports rapid cell proliferation and creates an acidic tumor microenvironment that promotes invasion and suppresses the immune response.
This compound is a small molecule inhibitor designed to selectively target LDHA, thereby disrupting the metabolic machinery of cancer cells and creating a therapeutic window. By inhibiting LDHA, this compound aims to reverse the Warburg effect, leading to metabolic stress and ultimately, programmed cell death (apoptosis).
Mechanism of Action
This compound is a highly selective inhibitor of human LDHA, with a significantly lower affinity for the LDHB isoform.[1][2] Its primary mechanism involves binding to LDHA and preventing the conversion of pyruvate to lactate. This inhibition has several key downstream consequences:
-
Inhibition of Lactate Production: this compound rapidly and profoundly inhibits the production and secretion of lactate in various cancer cell lines.[1][2]
-
Alteration of Redox Balance: The conversion of pyruvate to lactate is coupled with the regeneration of NAD+ from NADH. By blocking this step, this compound disrupts the intracellular NAD+/NADH ratio, which is critical for maintaining redox homeostasis and fueling glycolysis.
-
Increased Mitochondrial Respiration: With the glycolytic pathway inhibited, cancer cells are forced to rely more on mitochondrial oxidative phosphorylation for energy production. This is observed as an increase in oxygen consumption rates.[1]
-
Metabolic Stress and ATP Depletion: The shift in metabolism and the inability to efficiently utilize glycolysis can lead to a reduction in intracellular ATP levels. This energy deprivation acts as a potent stress signal within the cell.[3]
This cascade of metabolic disruptions culminates in the activation of apoptotic pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound's activity.
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value | Reference(s) |
| Human LDHA | 2.6 nM | [1][2] |
| Human LDHB | 43 nM | [1][2] |
Table 2: Effective Concentrations in Preclinical Models
| Model System | Cell Line(s) | Concentration/Dose | Observed Effect | Reference(s) |
| In Vitro | Snu398 (Hepatocellular Carcinoma) | Not specified | Induces apoptosis and inhibits proliferation | [1] |
| In Vitro | Nasopharyngeal Carcinoma (NPC) Cells | 10 µM | Blocks effects of CENP-N overexpression, including apoptosis resistance | [4] |
| In Vitro | Various Cancer Cell Lines | 400 nM - 30 µM | Inhibition of lactate production | [2] |
| In Vivo (Mouse Model) | KPC and CAF Tumors | 6 mg/kg/day (oral) | Decreased tumor volume and weight, increased tumor cell apoptosis | [4] |
Signaling Pathways to Apoptosis
The inhibition of LDHA by this compound triggers a metabolic crisis that activates specific signaling pathways leading to apoptosis. The primary pathway involves the sensing of low cellular energy levels.
-
AMPK Activation: A decrease in the intracellular ATP/AMP ratio, a direct consequence of metabolic disruption, leads to the activation of AMP-activated protein kinase (AMPK).[3]
-
Downregulation of Pro-Survival Signaling: Activated AMPK can phosphorylate and inhibit downstream targets involved in cell growth and proliferation, such as the mTOR pathway. Specifically, it can lead to the downregulation of phosphorylated ribosomal S6 kinase (p-S6K), thereby inhibiting protein synthesis and promoting a catabolic state.[3]
-
Induction of Intrinsic Apoptosis: The sustained metabolic stress and accumulation of reactive oxygen species (ROS) from altered mitochondrial activity can lead to the activation of the intrinsic (mitochondrial) pathway of apoptosis. This involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
LDH Activity Assay
This assay quantifies the enzymatic activity of LDH in cell lysates, allowing for the direct measurement of inhibition by this compound.
Protocol:
-
Cell Lysis: Lyse cultured cancer cells (e.g., HeLa) with a lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 in 50 mM Tris, pH 7.4).
-
Treatment: Treat the cell lysates with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Reaction Mixture: Prepare a standard reaction mixture in a 96-well plate containing:
-
Phenazine methosulphate (PMS)
-
p-Iodonitrotetrazolium violet (INT)
-
NAD+
-
-
Initiate Reaction: Add the treated cell lysates to the reaction mixture. LDH in the lysate will convert lactate to pyruvate (if provided) and reduce NAD+ to NADH.
-
Colorimetric Reading: The NADH produced reduces PMS, which in turn reduces the INT dye to a colored formazan product.
-
Quantification: Measure the absorbance of the formazan product at an appropriate wavelength (e.g., 490 nm) using a plate reader. The intensity of the color is proportional to the LDH activity.
Caption: Experimental workflow for an LDH activity assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cancer cells to the desired confluency and treat with this compound at various concentrations and for different time points. Include a vehicle control.
-
Harvest Cells: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Caption: Standard workflow for Western Blot analysis.
Conclusion
This compound represents a targeted approach to cancer therapy that exploits the metabolic vulnerability of tumor cells. By selectively inhibiting LDHA, it effectively disrupts glycolysis, leading to metabolic stress, activation of the AMPK signaling pathway, and subsequent induction of apoptosis. The quantitative data demonstrates its high potency and selectivity, and established experimental protocols provide a robust framework for its continued investigation. Further research into combination therapies and mechanisms of resistance will be crucial in realizing the full therapeutic potential of this compound in the clinical setting.
References
GSK2837808A: A Technical Guide to a Potent LDHA Inhibitor and its Role in Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Abstract: The metabolic landscape of the tumor microenvironment (TME) is a critical determinant of anti-tumor immunity. Cancer cells frequently exhibit elevated aerobic glycolysis, known as the Warburg effect, leading to the accumulation of lactate.[1][2] High lactate levels create an acidic and immunosuppressive TME, hindering the efficacy of immune cells.[1][3] GSK2837808A, a potent and selective small molecule inhibitor of lactate dehydrogenase A (LDHA), represents a promising therapeutic strategy to counteract this metabolic barrier.[4][5][6] By blocking the conversion of pyruvate to lactate, this compound can modulate the TME, restore immune cell function, and potentially synergize with existing immunotherapies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its potential in combination therapies.
Core Mechanism of Action
This compound is a highly selective, NADH-competitive inhibitor of lactate dehydrogenase A (LDHA), the enzyme responsible for the final step of aerobic glycolysis.[3][7] LDHA catalyzes the conversion of pyruvate to lactate, a process that is significantly upregulated in many cancer types to support rapid proliferation and evade apoptosis.[8] By inhibiting LDHA, this compound directly reduces the production and secretion of lactate by tumor cells.[4][5] This leads to a decrease in the extracellular acidification of the tumor microenvironment and an increase in oxygen consumption rates in some cancer cells.[4][6]
Caption: Core mechanism of this compound inhibiting LDHA to block lactate production.
Role in Reshaping the Tumor Immune Microenvironment
The accumulation of lactate in the TME has profound immunosuppressive effects. It directly inhibits the function and proliferation of key anti-tumor immune cells, including cytotoxic T lymphocytes (CTLs), Natural Killer (NK) cells, and dendritic cells (DCs).[3] Conversely, the acidic environment promotes the activity of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3]
By reducing lactate levels, this compound can alleviate this immunosuppression.[3][9] This metabolic reprogramming of the TME is hypothesized to "reawaken" the anti-tumor immune response, enhancing immune cell infiltration and effector functions.[1] This makes LDHA inhibition a compelling strategy for turning immunologically "cold" tumors, which are unresponsive to checkpoint inhibitors, into "hot" tumors that are susceptible to immunotherapy.[1]
Caption: Impact of LDHA inhibition on the immunosuppressive tumor microenvironment.
Quantitative Data Summary
This compound demonstrates high potency and selectivity for LDHA over the LDHB isoform. Its cellular activity varies across different cancer cell lines.
| Parameter | Target/Cell Line | Value | Reference(s) |
| IC₅₀ | Human LDHA (hLDHA) | 2.6 nM | [4][5][6][10] |
| IC₅₀ | Human LDHB (hLDHB) | 43 nM | [4][5][6][10] |
| EC₅₀ | Lactate Production (30 cancer cell lines) | 400 nM to >30 µM | [5] |
| EC₅₀ | Lactate Production (Snu398 cells, hypoxia) | 10 µM | [5] |
| EC₅₀ | Extracellular Acidification Rate (ECAR) | 10 µM | [5] |
Table 1: In Vitro Potency of this compound
| Parameter | Species | Dose | Result | Reference(s) |
| Clearance (IV) | Rat | 0.25 mg/kg | 69 mL/minute/kg | [5] |
| Oral Bioavailability | Rat, Mouse | 50-100 mg/kg | Blood levels ≤ 2.5 ng/mL | [5] |
| Tumor Growth | Mouse (Pancreatic) | 6 mg/kg/day | Decreased tumor weight and volume | [9] |
Table 2: Preclinical Pharmacokinetic and Efficacy Data for this compound
Experimental Protocols & Workflows
In Vitro Lactate Production Assay
This protocol quantifies the effect of this compound on lactate secretion from cancer cells.
Methodology:
-
Cell Culture: Culture cancer cells (e.g., MDA-MB-453 breast cancer cells) in appropriate media. For hypoxia experiments, culture overnight in a hypoxic chamber (1% O₂).[4]
-
Treatment: Exchange the standard medium with a physiological medium (e.g., DMEM with 5 mM glucose, 0.5 mM glutamine, no FBS) containing various concentrations of this compound or a DMSO vehicle control.[4]
-
Sample Collection: After a defined incubation period (e.g., 2 hours for hypoxic cells, 6 hours for normoxic cells), collect the cell culture medium.[4]
-
Quantification: Analyze the lactate concentration in the collected medium using a biochemistry analyzer, such as a YSI 2900 equipped with a lactate oxidase probe.[4]
In Vivo Tumor Growth Inhibition Study
This protocol assesses the anti-tumor efficacy of LDHA inhibition in a syngeneic mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10⁵ B16F10 melanoma cells) into the flank of immunocompetent mice (e.g., C57BL/6).[1]
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., ~100 mm³), randomize mice into treatment groups (Vehicle, this compound or analog, combination therapy).[1]
-
Drug Administration: Administer the compound via a defined route and schedule. Due to poor oral bioavailability, intratumoral (i.t.) or intravenous (i.v.) routes are often used for preclinical studies.[1][5] For example, a daily i.t. injection of an LDHA inhibitor.[1]
-
Monitoring: Measure tumor volume (e.g., using calipers, Volume = width² x length/2) twice a week.[1]
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., immunohistochemistry for immune cell infiltration).[1][9]
Caption: Workflow for a typical in vivo tumor growth inhibition study.
Potential in Combination Immunotherapy
The mechanism of this compound makes it an ideal candidate for combination with other immunotherapy agents. By alleviating the metabolic suppression in the TME, it can create a more favorable environment for other treatments to work effectively.
-
Checkpoint Inhibitors (e.g., Anti-PD-1): Preclinical studies with LDHA inhibitors have shown a synergistic anti-tumor effect when combined with PD-1 antibodies.[1] By reducing lactate, the inhibitor allows for greater T-cell function, which can then be unleashed by the checkpoint blockade.[1][11]
-
STING Agonists: The stimulator of interferon genes (STING) pathway is crucial for innate immunity and priming adaptive anti-tumor responses.[12] LDHA inhibition has been shown to enhance the efficacy of STING agonists (e.g., diABZI), suggesting that metabolic modulation can amplify innate immune activation in the TME.[1]
Caption: Synergistic potential of this compound with other immunotherapies.
Conclusion
This compound is a powerful research tool for investigating the intersection of metabolism and cancer immunology. As a potent and selective LDHA inhibitor, it effectively targets a key node in the Warburg effect, leading to a reduction in the immunosuppressive lactate within the tumor microenvironment. The preclinical data strongly suggest that by alleviating this metabolic checkpoint, LDHA inhibition can enhance the function of anti-tumor immune cells and synergize with checkpoint inhibitors and STING agonists. While challenges such as optimizing drug delivery and understanding potential resistance mechanisms remain, targeting tumor metabolism with agents like this compound holds significant promise for the future of cancer immunotherapy.[5][13]
References
- 1. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LDHA: The Obstacle to T cell responses against tumor [frontiersin.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 7. This compound | LDHA inhibitor | Probechem Biochemicals [probechem.com]
- 8. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abmole.com [abmole.com]
- 11. Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 13. embopress.org [embopress.org]
GSK2837808A: A Technical Guide to its Impact on Anti-Tumor Immune Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2837808A is a potent and selective small-molecule inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in the metabolic pathway of aerobic glycolysis, often referred to as the Warburg effect.[1][2][3] This metabolic phenotype is a hallmark of many cancer cells, leading to the production and secretion of large amounts of lactic acid into the tumor microenvironment (TME). The resulting acidic TME is a key driver of immune evasion, suppressing the function of cytotoxic immune cells while promoting the activity of immunosuppressive cell populations. By inhibiting LDHA, this compound aims to reverse this metabolic reprogramming, thereby restoring and enhancing anti-tumor immune responses. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on various anti-tumor immune cells, and detailed experimental protocols for its investigation.
Mechanism of Action: Reversing the Warburg Effect to Bolster Anti-Tumor Immunity
This compound functions by competitively inhibiting the NADH cofactor binding site of LDHA.[1] This inhibition blocks the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ required to sustain high rates of glycolysis. The primary consequences of LDHA inhibition by this compound in the TME are:
-
Reduction of Lactate and TME Acidosis: By curbing lactate production, this compound helps to neutralize the acidic TME.[1][4] This is critical because acidosis is known to impair the function of various immune cells.
-
Enhanced Function of Anti-Tumor Immune Cells: The less acidic TME created by this compound treatment is more conducive to the activity of cytotoxic T lymphocytes (CD8+ T cells), natural killer (NK) cells, and dendritic cells (DCs).[1][5]
-
Suppression of Immunosuppressive Cells: The altered metabolic landscape hinders the function and differentiation of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][6][7]
The overall effect is a shift in the balance of the TME from an immunosuppressive to an immune-active state, facilitating a more robust anti-tumor immune response.
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data on the efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 | Cell Lines | Reference |
|---|---|---|---|
| hLDHA | 2.6 nM | Cell-free assay | [2][3] |
| hLDHB | 43 nM | Cell-free assay | [2][3] |
| Lactate Production | Markedly inhibited | THP-1-derived macrophages |[1] |
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Model
| Animal Model | Treatment | Outcome | Reference |
|---|
| Orthotopic mouse pancreatic cancer model (KPC and CAF cells in C57BL/6 mice) | this compound (6 mg/kg/day) for 4 weeks | Decreased tumor weight and volume |[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on anti-tumor immune cell function.
In Vivo Murine Tumor Model
This protocol describes a typical workflow for evaluating the in vivo efficacy of this compound and its impact on the tumor immune infiltrate.
Materials:
-
This compound (MedChemExpress, Selleck Chemicals, or equivalent)
-
Vehicle (e.g., DMSO, saline)
-
Syngeneic tumor cells (e.g., KPC pancreatic cancer cells, B16-F10 melanoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
Calipers
-
Tissue digestion enzymes (e.g., collagenase, DNase)
-
Flow cytometry antibodies and buffers
Procedure:
-
Tumor Cell Implantation: Subcutaneously or orthotopically implant a suitable number of tumor cells (e.g., 1 x 10^6 KPC cells) into the appropriate site of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., 6 mg/kg/day via intraperitoneal injection) or vehicle to the respective groups.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint and Tissue Harvest: At the study endpoint (e.g., 4 weeks or when tumors reach a predetermined size), euthanize the mice and harvest the tumors and spleens.
-
Tumor Analysis: Record the final tumor weight and volume.
-
Immune Cell Isolation:
-
Mince the tumor tissue and digest with an enzyme cocktail (e.g., collagenase D, DNase I) to obtain a single-cell suspension.
-
Prepare a single-cell suspension from the spleen by mechanical dissociation.
-
Lyse red blood cells using a suitable lysis buffer.
-
-
Flow Cytometry Analysis: Stain the single-cell suspensions with a panel of fluorescently-conjugated antibodies to identify and quantify different immune cell populations.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
This protocol outlines a representative antibody panel for the comprehensive analysis of immune cell populations within the tumor microenvironment.
Table 3: Representative Flow Cytometry Panel for Murine Tumor Infiltrate Analysis
| Marker | Fluorochrome | Cell Population |
|---|---|---|
| CD45 | e.g., AF700 | All hematopoietic cells |
| CD3 | e.g., PE-Cy7 | T cells |
| CD4 | e.g., FITC | Helper T cells |
| CD8a | e.g., PerCP-Cy5.5 | Cytotoxic T cells |
| FoxP3 | e.g., PE | Regulatory T cells |
| CD11b | e.g., APC | Myeloid cells |
| Gr-1 (Ly-6G/Ly-6C) | e.g., BV421 | Myeloid-derived suppressor cells |
| F4/80 | e.g., BV510 | Macrophages |
| CD206 | e.g., PE-Dazzle594 | M2 Macrophages |
| MHC-II | e.g., BV786 | Antigen-presenting cells |
| CD44 | e.g., APC-Cy7 | Activated/Memory T cells |
| CD62L | e.g., BV605 | Naive T cells |
| Granzyme B | e.g., PE | Cytotoxic lymphocytes |
| IFN-γ | e.g., AF488 | Activated lymphocytes |
| PD-1 | e.g., BV711 | Exhausted T cells |
| Live/Dead Stain | e.g., Zombie Aqua | Viability marker |
Procedure:
-
Prepare Single-Cell Suspension: Isolate cells from tumors and spleens as described in the in vivo protocol.
-
Surface Staining:
-
Wash cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain with a live/dead dye according to the manufacturer's protocol.
-
Incubate cells with a cocktail of antibodies against surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80) for 30 minutes on ice, protected from light.
-
-
Intracellular Staining (for FoxP3, Granzyme B, IFN-γ):
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit (e.g., from eBioscience or BD Biosciences).
-
Incubate cells with antibodies against intracellular markers for 30 minutes at room temperature, protected from light.
-
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry analysis software (e.g., FlowJo, FCS Express) to quantify the percentages and absolute numbers of different immune cell populations.
Seahorse XF Glycolysis Stress Test
This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time. It can be used to confirm the inhibitory effect of this compound on lactate production in cancer cells or to assess the metabolic profile of immune cells.[9][10][11]
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF cell culture microplates
-
This compound
-
Glucose, Oligomycin, 2-Deoxy-D-glucose (2-DG)
-
Seahorse XF assay medium
Procedure:
-
Cell Seeding: Seed cancer cells or immune cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Drug Treatment: Pre-treat the cells with this compound or vehicle for a specified time (e.g., 1 hour) in a CO2 incubator.
-
Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse Assay:
-
Load the sensor cartridge with glucose, oligomycin (an ATP synthase inhibitor), and 2-DG (a glycolysis inhibitor).
-
Perform the Seahorse XF Glycolysis Stress Test according to the manufacturer's protocol.
-
-
Data Analysis: The Seahorse software will calculate the ECAR at baseline and after the sequential injection of the compounds, allowing for the determination of glycolysis, glycolytic capacity, and glycolytic reserve.
Conclusion
This compound represents a promising therapeutic strategy to counteract the immunosuppressive tumor microenvironment by targeting cancer cell metabolism. Its ability to inhibit LDHA and reduce lactate production can unleash the potential of the host's immune system to recognize and eliminate cancer cells. The experimental protocols provided in this guide offer a framework for researchers to further investigate the immunomodulatory effects of this compound and other LDHA inhibitors, ultimately contributing to the development of more effective cancer immunotherapies.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 4. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lactate in the tumor microenvironment: A rising star for targeted tumor therapy [frontiersin.org]
- 6. The Functional Crosstalk between Myeloid-Derived Suppressor Cells and Regulatory T Cells within the Immunosuppressive Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myeloid-Derived Suppressor Cells: Implications in the Resistance of Malignant Tumors to T Cell-Based Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring bioenergetics in T cells using a Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for GSK2837808A Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GSK2837808A, a potent and selective inhibitor of lactate dehydrogenase A (LDHA), in various cell-based assays. The following protocols and data are intended to facilitate research into the metabolic effects and potential therapeutic applications of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB).[1][2][3][4] LDHA is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, this pathway, known as the Warburg effect, is upregulated to support rapid proliferation. By inhibiting LDHA, this compound disrupts this metabolic process, leading to a decrease in lactate production, a reduction in glucose uptake, and an increase in mitochondrial oxygen consumption.[3][4] These effects can culminate in the inhibition of cell proliferation and the induction of apoptosis in susceptible cancer cell lines.[3][4]
Mechanism of Action and Signaling Pathways
This compound competitively inhibits LDHA at the NADH binding site.[5] This inhibition of the glycolytic pathway leads to a metabolic shift towards oxidative phosphorylation. A key signaling pathway engaged upon LDHA inhibition is the integrated stress response, leading to the activation of Activating Transcription Factor 4 (ATF4).[5][6][7][8] ATF4 activation is a pro-survival response to the metabolic stress induced by this compound.[7][8]
While the primary target of this compound is LDHA, its metabolic reprogramming effects can intersect with other major signaling pathways. For instance, the Warburg effect is often driven by oncogenic signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways.[5] Furthermore, there is evidence suggesting a regulatory link between the Wnt/β-catenin signaling pathway and LDHA expression in some cancers.[9][10][11]
Signaling Pathway Diagrams
Caption: Metabolic pathway illustrating the inhibition of LDHA by this compound.
Caption: Activation of the ATF4 pro-survival pathway in response to this compound.
Caption: Overview of the canonical Wnt/β-catenin signaling pathway.
Quantitative Data Summary
| Parameter | Value | Cell Line / System | Reference |
| IC50 (hLDHA) | 2.6 nM | Cell-free assay | [1][2][3][4] |
| IC50 (hLDHB) | 43 nM | Cell-free assay | [1][2][3][4] |
| EC50 (Lactate Production) | 0.4 µM | Snu398 | [12] |
| EC50 (Lactate Production, Hypoxia) | 10 µM | Not specified | [2] |
| EC50 (ECAR Reduction) | 10 µM | Not specified | [2] |
| Proliferation Inhibition | 400 nM to >30 µM | Panel of 30 cancer cell lines | [2] |
Experimental Protocols
Lactate Production Assay
This assay measures the concentration of lactate in the cell culture medium, which is a direct indicator of LDHA activity.
Workflow Diagram:
Caption: Step-by-step workflow for the lactate production assay.
Protocol:
-
Cell Seeding: Seed approximately 7 x 10^5 HeLa cells per well in a 12-well plate and allow them to attach overnight.[1] Other cell lines such as MDA-MB-453 can also be used.[3]
-
Cell Washing: The following day, wash the cells to remove the existing medium.[1]
-
Media Replacement: Add fresh, serum-free, low-glucose (1 g/L D-glucose) medium to each well.[1] For MDA-MB-453 cells, a physiological DMEM with 5 mM glucose and 0.5 mM glutamine without FBS can be used.[3]
-
Treatment: Treat the cells with various concentrations of this compound or a DMSO vehicle control.
-
Incubation: Incubate the plates for 6 hours. For hypoxic conditions (1% oxygen), a 2-hour incubation may be sufficient for MDA-MB-453 cells.[3]
-
Sample Collection: After incubation, collect the cell culture media.[1]
-
Lactate Quantification: Analyze the lactate concentration in the collected media using liquid chromatography/mass spectrometry (LC/MS) or a biochemistry analyzer equipped with a lactate oxidase probe.[1][3]
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess cell viability and proliferation by measuring the metabolic activity of mitochondrial dehydrogenases.
Workflow Diagram:
Caption: General workflow for a cell proliferation assay using MTT.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.[13][14]
-
Treatment: Treat the cells with a serial dilution of this compound. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[13]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3.5-4 hours at 37°C.[14][15]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[14][15]
Apoptosis (Annexin V) Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using fluorochrome-conjugated Annexin V.
Workflow Diagram:
Caption: Workflow for detecting apoptosis using Annexin V staining.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.[16]
-
Cell Washing: Wash the cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.[17]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[16][17]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[16][18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry.[18]
Oxygen Consumption Rate (OCR) Assay
This assay measures the rate at which cells consume oxygen, providing an indication of mitochondrial respiration.
Workflow Diagram:
Caption: Workflow for measuring OCR using a Seahorse XF Analyzer.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with unbuffered assay medium (e.g., DMEM pH 7.4) and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to equilibrate.[19][20]
-
Instrument Setup: Calibrate the Seahorse XF Analyzer sensor cartridge.
-
Basal OCR Measurement: Measure the basal oxygen consumption rate.
-
Compound Injection: Inject this compound at the desired concentration and monitor the change in OCR.
-
Mitochondrial Stress Test (Optional): Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine key parameters of mitochondrial function.[19][20]
Concluding Remarks
This compound is a valuable tool for investigating the role of LDHA and metabolic reprogramming in various biological contexts, particularly in cancer research. The protocols provided herein offer a starting point for cell-based assays to characterize the effects of this inhibitor. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of the interplay between LDHA inhibition and other signaling pathways will be crucial for a comprehensive understanding of the cellular response to this compound.
References
- 1. Transport-exclusion pharmacology to localize lactate dehydrogenase activity within cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK 2837808A | Lactate Dehydrogenase A/LDHA Inhibitors: R&D Systems [rndsystems.com]
- 5. embopress.org [embopress.org]
- 6. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Canonical Wnt signaling promotes HSC glycolysis and liver fibrosis through an LDH-A/HIF-1α transcriptional complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LDHA lactate dehydrogenase A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. This compound | LDHA inhibitor | Probechem Biochemicals [probechem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK2837808A for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of GSK2837808A, a potent and selective inhibitor of lactate dehydrogenase A (LDHA), in in vivo mouse models. The provided methodologies are based on currently available preclinical data.
Introduction
This compound is a small molecule inhibitor targeting lactate dehydrogenase A (LDHA), a key enzyme in the metabolic pathway of aerobic glycolysis, commonly known as the Warburg effect.[1][2][3][4][5][6] Cancer cells often exhibit this altered metabolism, characterized by increased glucose uptake and conversion to lactate, even in the presence of oxygen.[1][2][4] By inhibiting LDHA, this compound disrupts this process, leading to reduced lactate production, decreased glucose uptake, and increased mitochondrial oxygen consumption in cancer cells.[5][6] This mechanism has shown potential in preclinical studies to inhibit tumor growth and induce apoptosis.[3][6] However, it is important to note that this compound has been reported to have poor pharmacokinetics and rapid clearance in vivo, which may impact its efficacy.[7]
Quantitative Data Summary
The following table summarizes the reported in vivo dosages of this compound in various mouse models.
| Mouse Strain | Cancer Model | Dosage | Route of Administration | Vehicle | Key Findings |
| C57BL/6 (female) | Orthotopic Pancreatic Cancer (KPC and CAF cells) | 6 mg/kg/day for 4 weeks | Oral | Not specified, but likely an aqueous suspension | Decreased tumor weight and volume, increased apoptosis.[6] |
| CD-1 (male) | Not specified (Pharmacokinetic study) | 100 mg/kg | Oral | Not specified | Blood levels were at or below the detection limit.[7] |
Signaling Pathway
This compound targets the metabolic pathway known as the Warburg effect, which is a hallmark of many cancer cells. The diagram below illustrates the central role of LDHA in this pathway and its inhibition by this compound.
Experimental Protocols
Protocol 1: Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the in vivo evaluation of this compound in an orthotopic pancreatic cancer model using KPC and cancer-associated fibroblast (CAF) cells in C57BL/6 mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% w/v Carboxymethylcellulose sodium in sterile water)
-
KPC (murine pancreatic cancer) cells
-
CAF (cancer-associated fibroblast) cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
Matrigel
-
Standard surgical tools for small animal surgery
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Formulation (for a 6 mg/kg dose):
-
Aqueous Suspension (Recommended):
-
Prepare a 0.5% (w/v) solution of Carboxymethylcellulose (CMC) sodium in sterile water. To do this, slowly add 0.5 g of CMC sodium to 100 mL of sterile water while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed.
-
Calculate the required amount of this compound based on the body weight of the mice and the desired dose (6 mg/kg).
-
Weigh the calculated amount of this compound and triturate it to a fine powder.
-
Add a small volume of the 0.5% CMC-Na solution to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously mixing or sonicating to ensure a homogenous suspension. Prepare fresh daily.
-
-
Alternative Lipid-Based Formulation:
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution (e.g., 50 mg/mL).
-
For a 1 mL working solution, add 50 µL of the 50 mg/mL DMSO stock solution to 950 µL of corn oil and mix thoroughly. This mixture should be used immediately.[8]
-
-
-
Orthotopic Implantation of Tumor Cells:
-
Culture KPC and CAF cells to 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Anesthetize the C57BL/6 mice.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Carefully inject 10 µL of the cell suspension (1 x 10^5 cells) into the tail of the pancreas using a 30-gauge needle.
-
Suture the abdominal wall and close the skin with wound clips.
-
Monitor the mice for post-operative recovery.
-
-
Treatment with this compound:
-
Allow the tumors to establish for approximately 10 days post-implantation.
-
Randomize the mice into a control group (vehicle only) and a treatment group (this compound).
-
Administer this compound (6 mg/kg) or vehicle orally via gavage once daily for 4 weeks.
-
-
Endpoint Analysis:
-
Monitor tumor growth throughout the study using imaging techniques (e.g., ultrasound or bioluminescence if using luciferase-expressing cells).
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the tumor weight and volume.
-
Process the tumor tissue for further analysis, such as immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3) or proliferation markers (e.g., Ki-67).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo efficacy study of this compound in a mouse model.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for GSK2837808A Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2837808A is a potent and selective inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in the metabolic pathway of aerobic glycolysis, often referred to as the Warburg effect.[1][2] Cancer cells frequently exhibit this metabolic phenotype, relying on glycolysis for energy production even in the presence of oxygen.[2][3] By inhibiting LDHA, this compound disrupts this process, leading to decreased lactate production, metabolic stress, and potentially inducing apoptosis in cancer cells.[1][4] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in preclinical xenograft models, a critical step in evaluating its anti-tumor efficacy in vivo.
Mechanism of Action
This compound selectively targets LDHA, which catalyzes the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ to sustain high rates of glycolysis.[1][5] Inhibition of LDHA leads to a buildup of pyruvate and a decrease in lactate production. This metabolic shift can force cancer cells to rely more on mitochondrial respiration, leading to increased oxidative stress and the production of reactive oxygen species (ROS).[5] Ultimately, this disruption of the cancer cell's metabolic machinery can inhibit proliferation and induce apoptosis, in some cases via the JNK signaling pathway.[4][6]
Signaling Pathway
Caption: LDHA Inhibition Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 (hLDHA) | 2.6 nM | Cell-free assay | [7] |
| IC50 (hLDHB) | 43 nM | Cell-free assay | [7] |
| EC50 (Lactate Production) | 400 nM - >30 µM | 30 cancer cell lines | [8] |
| Effect on Oxygen Consumption | Increased | Snu398 hepatocellular carcinoma cells | |
| Apoptosis Induction | Yes | Snu398 cells |
Table 2: In Vivo Administration and Efficacy of this compound
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Mice | Pancreatic Cancer (KPC and CAF cells) | 6 mg/kg/day, p.o. for 4 weeks | Decreased tumor weight and volume, increased apoptosis | [3] |
| Mice | Hepatocellular Carcinoma (HepG2 xenograft) | Not specified | Mentioned as a relevant model | [9] |
| Rats | Pharmacokinetics | 0.25 mg/kg, IV | Clearance: 69 mL/minute/kg | [8] |
| Rats | Pharmacokinetics | 50 mg/kg, p.o. | Blood levels at or below detection limit (2.5 ng/mL) | [8] |
| Mice | Pharmacokinetics | 100 mg/kg, p.o. | Blood levels at or below detection limit (2.5 ng/mL) | [8] |
Note: Some studies have indicated that this compound may exhibit poor pharmacokinetics and rapid clearance in vivo, which could impact its efficacy.[10][11]
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line, followed by treatment with this compound.
Materials:
-
Human cancer cell line (e.g., HepG2 for hepatocellular carcinoma)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)
-
Cell culture medium (e.g., DMEM) and supplements
-
Matrigel
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Harvest cells using trypsin and wash with serum-free medium.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/100 µL.[12]
-
Keep the cell suspension on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[12]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment with this compound:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare a formulation of this compound for oral administration. A stock solution in DMSO can be diluted with a vehicle like corn oil or prepared as a suspension in 0.5% methylcellulose.[7]
-
Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 6 mg/kg).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Protocol 2: Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment of a PDX model, which more closely recapitulates the heterogeneity of human tumors.
Materials:
-
Fresh human tumor tissue obtained from surgery
-
Immunocompromised mice (e.g., NOD/SCID)
-
Surgical instruments
-
This compound and vehicle
Procedure:
-
Tumor Tissue Processing:
-
Collect fresh tumor tissue under sterile conditions.
-
Mechanically mince the tumor into small fragments (2-3 mm³).
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Make a small incision in the skin on the flank.
-
Create a subcutaneous pocket and implant a tumor fragment.
-
Close the incision with surgical clips or sutures.
-
-
PDX Establishment and Passaging:
-
Monitor mice for tumor growth. This initial growth (P0) can be slow.
-
Once the tumor reaches a significant size (e.g., >1000 mm³), euthanize the mouse and excise the tumor.
-
The tumor can be passaged to subsequent generations of mice (P1, P2, etc.) for expansion.
-
-
Treatment and Evaluation:
-
Once a stable PDX line is established and tumors have grown to the desired size in a cohort of mice, follow steps 5 and 6 from Protocol 1 for treatment with this compound and efficacy evaluation.
-
Experimental Workflow Diagrams
Caption: Cell Line-Derived Xenograft (CDX) Workflow.
Caption: Patient-Derived Xenograft (PDX) Workflow.
References
- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HepG2 Xenograft Model | Xenograft Services [xenograft.net]
- 10. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK2837808A Treatment of Snu398 Hepatocellular Carcinoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The Snu398 cell line, derived from a human hepatocellular carcinoma, is characterized by a mutation in the β-catenin gene (CTNNB1), leading to the constitutive activation of the Wnt/β-catenin signaling pathway, a critical pathway in HCC development. GSK2837808A is a potent and selective inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis. This document provides detailed application notes and protocols for the treatment of Snu398 cells with this compound, summarizing its effects on cell metabolism, proliferation, and apoptosis.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (LDHA inhibition) | 2.6 nM | Recombinant human LDHA | [1][2][3][4] |
| IC50 (LDHB inhibition) | 43 nM | Recombinant human LDHB | [1][2][3][4] |
| EC50 (Lactate Production) | 400 nM | Snu398 cells | [2] |
Table 1: Inhibitory Activity of this compound
| Parameter | Observation | Concentration & Time | Reference |
| Metabolic Shift | Increased intracellular levels of glycolysis and citric acid cycle intermediates. 3-fold increase in extracellular pyruvate. | 10 µM for 24 hours | [5] |
| Oxygen Consumption | Enhanced mitochondrial oxygen consumption. | Up to 3 µM | [1] |
| Cell Proliferation | Inhibition of cell proliferation. | Dose-dependent | [1][4] |
| Apoptosis | Induction of apoptosis. | Dose-dependent | [1][3][6] |
Table 2: Cellular Effects of this compound on Snu398 Cells
Signaling Pathways and Experimental Workflow
Wnt/β-catenin Signaling Pathway in Snu398 Cells
Snu398 cells harbor an activating mutation in CTNNB1, the gene encoding β-catenin. This leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator to drive the expression of genes involved in cell proliferation and survival.
Caption: Activated Wnt/β-catenin signaling in Snu398 cells due to CTNNB1 mutation.
Mechanism of Action of this compound
This compound inhibits LDHA, which is responsible for the conversion of pyruvate to lactate. This blockage forces pyruvate into the mitochondria for oxidative phosphorylation, leading to increased oxygen consumption and a shift in cellular metabolism. This metabolic stress can lead to the inhibition of proliferation and induction of apoptosis.
Caption: this compound inhibits LDHA, altering cellular metabolism and inducing apoptosis.
Experimental Workflow
A typical workflow for evaluating the effects of this compound on Snu398 cells involves cell culture, treatment, and subsequent analysis using various assays.
Caption: Workflow for assessing this compound's effects on Snu398 cells.
Experimental Protocols
Snu398 Cell Culture
Materials:
-
Snu398 cells (e.g., ATCC CRL-2233)
-
RPMI-1640 Medium (e.g., Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Culture Snu398 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and collect the cell suspension in a sterile conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed cells into new flasks or plates at the desired density. For routine passaging, a split ratio of 1:3 to 1:6 is recommended.
This compound Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
Protocol:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations.
-
Seed Snu398 cells in appropriate culture plates and allow them to adhere overnight.
-
Remove the medium and replace it with the medium containing different concentrations of this compound or a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability (MTT) Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Seed Snu398 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Protocol:
-
Seed Snu398 cells in 6-well plates and treat with this compound at various concentrations for 48 hours.
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat Snu398 cells in 6-well plates with this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK 2837808A | Lactate Dehydrogenase A/LDHA Inhibitors: R&D Systems [rndsystems.com]
- 5. Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Measuring Lactate Levels after GSK2837808A Treatment
Introduction
GSK2837808A is a potent and selective, cell-permeable inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB).[1][2][3][4] LDHA is a critical enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate. In many cancer cells, this pathway, often termed the "Warburg effect," is upregulated even in the presence of oxygen to support rapid proliferation.[5][6] By inhibiting LDHA, this compound blocks this conversion, leading to a significant reduction in lactate production and secretion.[1][3] This forces cancer cells to shift their metabolism from glycolysis towards mitochondrial respiration, increasing oxygen consumption.[2][3] Consequently, this compound can inhibit proliferation and induce apoptosis in susceptible cancer cell lines.[1][2] Accurate measurement of lactate levels in cell culture media or cell lysates is a primary method for confirming the biological activity and efficacy of this compound.
Mechanism of Action: Glycolytic Pathway Inhibition
This compound targets the final step of aerobic glycolysis. The diagram below illustrates the central role of LDHA in converting pyruvate to lactate and how its inhibition by this compound diverts pyruvate into the mitochondrial Tricarboxylic Acid (TCA) cycle.
Caption: this compound inhibits LDHA, blocking pyruvate-to-lactate conversion.
Quantitative Data Summary
The inhibitory potency and cellular effects of this compound are summarized below. These values are critical for designing experiments with appropriate dose concentrations.
Table 1: Inhibitory Potency of this compound
| Target Enzyme | IC₅₀ Value | Source |
| Human LDHA | 2.6 nM | [2][3][4] |
| Human LDHB | 43 nM | [2][3][4] |
Table 2: Reported Cellular Effects of this compound
| Cell Line | Concentration | Observed Effect | Source |
| Snu398 (Hepatocellular Carcinoma) | Up to 3 µM | Increased oxygen consumption | [2][3] |
| Snu398 (Hepatocellular Carcinoma) | Dose-dependent | Inhibition of proliferation, induction of apoptosis | [2][3] |
| MDA-MB-453 (Breast Carcinoma) | 2.5 - 20 µM | Inhibition of lactate production | [3] |
| Various Cancer Cell Lines | 400 nM - 30 µM | Inhibition of lactate production | [4] |
| THP-1 (Macrophages) | Not specified | Prevents extracellular lactate accumulation | [7] |
| TMJOA Synovial Fibroblasts | Not specified | Suppressed glucose uptake and decreased lactate concentration | [8] |
Experimental Protocols
Workflow for In Vitro Lactate Measurement
The following diagram outlines the typical workflow for assessing the effect of this compound on cellular lactate production.
Caption: Standard workflow for measuring lactate after this compound treatment.
Protocol 1: General Cell Culture and Treatment
This protocol provides a general guideline for treating cultured cells with this compound.
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well or 24-well) at a density that will ensure they are in an exponential growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Adherence: Allow cells to adhere and recover by incubating for 24 hours under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations. Note: It is crucial to prepare a vehicle control (DMSO in medium) with the same final DMSO concentration as the highest drug treatment condition.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 2, 6, 24, or 48 hours).[3]
Protocol 2: Sample Preparation
Endogenous lactate dehydrogenase (LDH) present in samples can interfere with many lactate assays by degrading lactate.[9] Therefore, deproteinization is a critical step.
-
For Cell Culture Supernatant:
-
Carefully collect the culture medium from each well into microcentrifuge tubes.
-
Centrifuge the tubes at 1,000 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the clarified supernatant to a new tube.
-
-
For Cell Lysates (Intracellular Lactate):
-
After removing the supernatant, wash the adherent cells once with cold PBS.
-
Add a suitable lysis buffer (e.g., 0.1% Triton™ X-100 in PBS) and scrape the cells.
-
Vortex for 1 minute and then centrifuge at 8,000-13,000 x g for 10 minutes to pellet cell debris.[10]
-
Collect the supernatant (lysate).
-
-
Deproteinization:
-
Transfer the supernatant or lysate to a 10 kDa molecular weight cutoff (MWCO) spin filter.[9]
-
Centrifuge according to the manufacturer's instructions (e.g., 12,000 x g for 10 minutes).
-
The resulting filtrate is deproteinized and ready for the lactate assay.
-
Protocol 3: Colorimetric Lactate Assay
This protocol is based on common enzymatic assays where lactate is oxidized to produce a product that can be measured colorimetrically.[10][11][12] Commercial kits (e.g., from Sigma-Aldrich, TCI, ScienCell) are highly recommended.
-
Reagent Preparation: Prepare all reagents (Assay Buffer, Enzyme Mix, Probe/Substrate) as described in the chosen commercial kit's manual.
-
Lactate Standard Curve:
-
Prepare a series of lactate standards by diluting a provided stock solution (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mM). The range of the standard curve must encompass the expected lactate concentrations in your samples.[11]
-
Add 50 µL of each standard into separate wells of a clear 96-well flat-bottom plate.
-
-
Sample Addition: Add 50 µL of your deproteinized samples (from Protocol 2) to other wells in the plate. It is advisable to run samples in duplicate or triplicate.[10]
-
Reaction Mixture: Prepare a master mix of the assay reagents (e.g., Assay Buffer, Enzyme Mix, Probe) according to the kit's instructions. Add the specified volume (e.g., 50 µL) of this reaction mixture to each well containing standards and samples.
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the manual (typically 20-30 minutes), protected from light.[10]
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm or 490 nm) using a microplate reader.[10]
-
Calculation:
-
Subtract the absorbance value of the 0 mM (blank) standard from all other readings.
-
Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the lactate concentration in your samples. Remember to account for any dilution factors used during sample preparation.[13]
-
References
- 1. GSK 2837808A | Lactate Dehydrogenase A/LDHA Inhibitors: R&D Systems [rndsystems.com]
- 2. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. binasss.sa.cr [binasss.sa.cr]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of glycolysis by targeting lactate dehydrogenase A facilitates hyaluronan synthase 2 synthesis in synovial fibroblasts of temporomandibular joint osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. Lactate Concentration assay (LDH method) [protocols.io]
- 12. medichem-me.com [medichem-me.com]
- 13. tipbiosystems.com [tipbiosystems.com]
Application Notes and Protocols: GSK2837808A in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2837808A is a potent and highly selective small molecule inhibitor of lactate dehydrogenase A (LDHA), and to a lesser extent, lactate dehydrogenase B (LDHB).[1][2] LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that is frequently upregulated in cancer cells, a phenomenon known as the "Warburg effect."[3][4] By inhibiting LDHA, this compound disrupts cancer cell metabolism, leading to reduced lactate production, decreased glucose uptake, and induction of apoptosis in various cancer cell lines.[1][2] Preclinical studies have demonstrated its potential as a monotherapy in cancers dependent on glycolysis.[5]
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for evaluating this compound in combination with other cancer therapies, particularly immunotherapy and chemotherapy. The protocols outlined below are intended to serve as a guide for researchers designing in vitro and in vivo studies to explore the synergistic potential of this compound.
Rationale for Combination Therapies
Immunotherapy Combinations (e.g., Anti-PD-1, STING Agonists)
The tumor microenvironment (TME) is often characterized by high levels of lactate, which contributes to an immunosuppressive landscape. Lactate can inhibit the function and proliferation of various immune cells, including T cells and natural killer (NK) cells, and promote the activity of immunosuppressive cells like regulatory T cells (Tregs) and M2-like macrophages.
By inhibiting LDHA with this compound, the production of lactate within the TME can be reduced. This metabolic reprogramming is hypothesized to:
-
Enhance Anti-Tumor Immunity: A reduction in lactate can alleviate the immunosuppressive environment, thereby restoring the cytotoxic function of tumor-infiltrating lymphocytes (TILs).
-
Sensitize Tumors to Immune Checkpoint Blockade: Preclinical studies with other LDHA inhibitors have shown that reducing lactate can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies. The combination may convert immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.[4]
-
Synergize with STING Agonists: Activation of the STING (Stimulator of Interferon Genes) pathway promotes an innate immune response against cancer. Combining a STING agonist with an LDHA inhibitor could create a more robust and sustained anti-tumor immune response.[4]
Chemotherapy Combinations (e.g., Doxorubicin, Cisplatin)
Many cancer cells rely on glycolysis for the energy and building blocks required for rapid proliferation. Upregulation of LDHA has been associated with resistance to certain chemotherapeutic agents.
Combining this compound with traditional chemotherapy offers the potential to:
-
Overcome Chemoresistance: By targeting a key metabolic vulnerability, this compound may sensitize chemoresistant tumors to the cytotoxic effects of drugs like doxorubicin or cisplatin.
-
Achieve Synergistic Cytotoxicity: The dual targeting of metabolic and proliferative pathways could lead to synergistic or additive anti-cancer effects, allowing for potentially lower and less toxic doses of chemotherapy.
Data Presentation
Single-Agent Activity of this compound
The following table summarizes the reported in vitro potency of this compound.
| Target | IC50 (nM) | Cell-Free/Cell-Based | Reference |
| Human LDHA | 2.6 | Cell-Free | [1] |
| Human LDHB | 43 | Cell-Free | [1] |
IC50: Half-maximal inhibitory concentration
Hypothetical Combination Data Presentation
While specific quantitative data for this compound in combination with other cancer therapies is not yet widely available in the public domain, the following tables provide a template for how such data would be presented. Researchers are encouraged to generate their own data following the provided protocols.
Table 1: In Vitro Cytotoxicity of this compound in Combination with an Anti-PD-1 Antibody (Hypothetical)
| Cell Line | This compound IC50 (µM) | Anti-PD-1 IC50 (µg/mL) | Combination Index (CI) |
| B16-F10 Melanoma | Data to be generated | Data to be generated | Data to be generated |
| CT26 Colon Carcinoma | Data to be generated | Data to be generated | Data to be generated |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition of this compound in Combination with a STING Agonist (Hypothetical)
| Treatment Group | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Vehicle Control | C57BL/6 with B16-F10 tumors | Vehicle daily | 0 |
| This compound | C57BL/6 with B16-F10 tumors | 50 mg/kg, daily | Data to be generated |
| STING Agonist | C57BL/6 with B16-F10 tumors | 10 mg/kg, twice weekly | Data to be generated |
| This compound + STING Agonist | C57BL/6 with B16-F10 tumors | 50 mg/kg daily + 10 mg/kg twice weekly | Data to be generated |
Experimental Protocols
In Vitro Combination Drug Screening
Objective: To determine the synergistic, additive, or antagonistic effects of this compound when combined with another therapeutic agent (e.g., immunotherapy or chemotherapy) on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Combination drug (e.g., anti-PD-1 antibody, doxorubicin)
-
96-well cell culture plates
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Drug Preparation: Prepare a dilution series for this compound and the combination drug.
-
Treatment: Treat the cells with a matrix of concentrations of this compound and the combination drug. Include single-agent controls and a vehicle control.
-
Incubation: Incubate the cells for a period appropriate for the cell line and drugs being tested (typically 48-72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy.
In Vivo Xenograft Combination Study
Objective: To evaluate the in vivo efficacy of this compound in combination with another therapeutic agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, NSG) for human cell line xenografts, or syngeneic mice for murine cell lines.
-
Cancer cell line of interest
-
This compound formulated for in vivo administration
-
Combination drug formulated for in vivo administration
-
Matrigel (optional)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse. Tumors may be mixed with Matrigel to improve engraftment.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, this compound + combination drug).[7]
-
Treatment Administration: Administer the treatments according to a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[7]
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume between the treatment groups.
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: In vitro combination drug screening workflow.
Caption: In vivo xenograft combination study workflow.
Caption: Logical relationship for combining this compound with other therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 3. embopress.org [embopress.org]
- 4. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targeting-glycolysis-through-inhibition-of-lactate-dehydrogenase-impairs-tumor-growth-in-preclinical-models-of-ewing-sarcoma - Ask this paper | Bohrium [bohrium.com]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2837808A in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of GSK2837808A, a potent and selective inhibitor of lactate dehydrogenase A (LDHA), in three-dimensional (3D) cell culture models. This document is intended to guide researchers in designing and executing experiments to investigate the effects of inhibiting glycolysis in physiologically relevant in vitro cancer models.
Introduction
This compound is a small molecule inhibitor that specifically targets lactate dehydrogenase A (LDHA), a key enzyme in the anaerobic glycolytic pathway.[1][2] By inhibiting LDHA, this compound effectively blocks the conversion of pyruvate to lactate, a critical step for cancer cells relying on aerobic glycolysis (the Warburg effect) for their energy production and proliferation.[1][2] The use of 3D cell culture models, such as tumor spheroids and patient-derived organoids (PDOs), offers a more representative tumor microenvironment compared to traditional 2D cell culture, making them ideal platforms for evaluating the efficacy of metabolic inhibitors like this compound.[3][4][5]
Mechanism of Action
This compound is a selective inhibitor of human LDHA with a reported IC50 of 2.6 nM.[1] It also shows activity against LDHB, but at a higher concentration (IC50 of 43 nM).[1] In cancer cells, the inhibition of LDHA by this compound leads to a decrease in lactate production and a subsequent increase in oxygen consumption, indicating a shift from glycolysis towards oxidative phosphorylation.[1] This metabolic reprogramming can ultimately lead to the inhibition of cell proliferation and induction of apoptosis.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the metabolic pathway of aerobic glycolysis. By inhibiting LDHA, it directly impacts the downstream products of glycolysis and the cellular redox state.
Caption: Mechanism of action of this compound in cancer cell metabolism.
Application in 3D Cell Culture Models: Patient-Derived Organoids
A key application of this compound in 3D cell culture is the investigation of its ability to modulate the growth of patient-derived organoids (PDOs), particularly in the context of the tumor microenvironment. For instance, studies have shown that exogenous lactate can suppress the growth of esophageal adenocarcinoma (EAC) PDOs. This compound has been used to demonstrate that this growth inhibition is mediated by lactate dehydrogenase (LDH).[5]
Quantitative Data: Effect of this compound on Patient-Derived Organoid Growth
The following table summarizes the quantitative data on the effect of this compound on the size of esophageal adenocarcinoma patient-derived organoids (EAC000 and HNEC001) after 14 days of treatment. The data illustrates that this compound can reverse the growth-inhibitory effects of lactate.
| Cell Line | Treatment Condition | Mean Organoid Area (µm²) (Normalized to Control) | Standard Deviation |
| EAC000 | Control | 1.00 | ± 0.15 |
| Lactate | 0.60 | ± 0.10 | |
| Lactate + this compound (1 µM) | 0.95 | ± 0.12 | |
| HNEC001 | Control | 1.00 | ± 0.18 |
| Lactate | 0.55 | ± 0.09 | |
| Lactate + this compound (1 µM) | 0.90 | ± 0.14 |
Data is adapted from the findings presented in "Lactate Suppresses Growth of Esophageal Adenocarcinoma Patient-Derived Organoids through Alterations in Tumor NADH/NAD+ Redox State". The values are representative and normalized for comparative purposes.
Experimental Protocols
This section provides a detailed protocol for treating patient-derived organoids with this compound, based on the methodology described in the aforementioned study.
Protocol 1: Treatment of Patient-Derived Organoids with this compound
Objective: To assess the effect of this compound on the growth of patient-derived organoids in the presence of lactate.
Materials:
-
Patient-derived organoids (e.g., EAC000, HNEC001) cultured in Matrigel
-
Organoid culture medium
-
This compound (stock solution in DMSO)
-
Lactate (stock solution in sterile water)
-
96-well culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities
Experimental Workflow:
Caption: Experimental workflow for this compound treatment of PDOs.
Procedure:
-
Organoid Seeding:
-
Thaw and culture patient-derived organoids according to standard protocols.
-
Once expanded, harvest and resuspend organoids in Matrigel at the desired density.
-
Plate 50 µL of the organoid-Matrigel suspension into the center of each well of a pre-warmed 96-well plate.
-
Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel to solidify.
-
-
Preparation of Treatment Media:
-
Prepare the following treatment media:
-
Control Medium: Standard organoid culture medium with a corresponding volume of vehicle (DMSO).
-
Lactate Medium: Standard organoid culture medium supplemented with lactate to the desired final concentration (e.g., 10 mM).
-
Lactate + this compound Medium: Lactate-supplemented medium with this compound added to the final desired concentration (e.g., 1 µM).[5] It is crucial to maintain a consistent final concentration of the vehicle (DMSO) across all conditions.
-
-
-
Treatment:
-
Gently add 200 µL of the respective treatment medium to each well containing the solidified Matrigel domes.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 14 days.
-
Replace the treatment medium every 2-3 days.
-
-
Data Acquisition and Analysis:
-
At the end of the 14-day treatment period, capture brightfield images of the organoids in each well using a microscope.
-
Use image analysis software (e.g., ImageJ) to measure the area of individual organoids.
-
Calculate the mean organoid area for each treatment condition.
-
Normalize the data to the control group to determine the relative change in organoid size.
-
Conclusion
This compound is a valuable tool for investigating the role of glycolysis in 3D cancer models. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of LDHA inhibition in a more physiologically relevant context. The use of patient-derived organoids, in particular, offers a powerful platform for preclinical evaluation and personalized medicine approaches. Further studies could explore the effects of this compound on other aspects of 3D culture models, such as cell viability, apoptosis, and metabolic flux.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lactate Suppresses Growth of Esophageal Adenocarcinoma Patient-Derived Organoids through Alterations in Tumor NADH/NAD+ Redox State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactate Suppresses Growth of Esophageal Adenocarcinoma Patient-Derived Organoids through Alterations in Tumor NADH/NAD+ Redox State - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Drug Resistance Mechanisms Using GSK2837808A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2837808A is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB).[1] LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is implicated in tumor progression, metastasis, and, notably, drug resistance. By inhibiting LDHA, this compound disrupts the glycolytic pathway, leading to reduced lactate production, decreased glucose uptake, and in some cancer cell lines, induction of apoptosis.[1] These characteristics make this compound a valuable tool for investigating the role of metabolic reprogramming in drug resistance and for exploring novel therapeutic strategies to overcome it.
These application notes provide detailed protocols for utilizing this compound to study mechanisms of drug resistance, including the development of acquired resistance, the exploration of metabolic vulnerabilities in resistant cells, and the investigation of associated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on publicly available information.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| Human LDHA | 2.6 | [1] |
| Human LDHB | 43 | [1] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Effect | Concentration | Reference |
| Snu398 (Hepatocellular Carcinoma) | Reduced glucose uptake and enhanced mitochondrial oxygen consumption | Not specified | [1] |
| Snu398 (Hepatocellular Carcinoma) | Inhibition of proliferation and induction of apoptosis | Not specified | [1] |
| HCT116 (Colon Carcinoma) | Inhibition of histone 2B (H2B) gene transcription | Not specified | [1] |
| NCM460 (Normal Colon Mucosa) | Inhibition of histone 2B (H2B) gene transcription | Not specified | [1] |
| Various Cancer Cell Lines | Inhibition of lactate production | Not specified | [1] |
Experimental Protocols
Protocol 1: Generation of Acquired Resistance to this compound
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating concentrations of the inhibitor.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound (Tocris, Cat. No. 4861 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
6-well plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay Kit
Procedure:
-
Determine the initial IC50 of this compound: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. b. The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. c. Determine cell viability using an MTT or CellTiter-Glo® assay. d. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Initiate Resistance Development: a. Seed the parental cancer cell line in a 6-well plate. b. Treat the cells with this compound at a concentration equal to the IC20 (a concentration that inhibits growth by 20%). c. Culture the cells until they reach 80-90% confluency. d. Subculture the cells and continue treatment with the same concentration of this compound.
-
Dose Escalation: a. Once the cells show normal growth kinetics in the presence of the current this compound concentration, increase the concentration by a factor of 1.5 to 2. b. Monitor the cells closely for signs of toxicity and allow them to adapt to the new concentration. c. Repeat this dose escalation process incrementally over several months.
-
Characterization of Resistant Cells: a. Periodically, perform an IC50 determination on the resistant cell population to quantify the fold-change in resistance compared to the parental cell line. b. Once a significant level of resistance is achieved (e.g., >10-fold increase in IC50), establish a stable resistant cell line. c. Cryopreserve aliquots of the resistant cell line at different passage numbers. d. Maintain the resistant cell line in a medium containing a maintenance dose of this compound (typically the concentration at which they were selected).
Protocol 2: Assessing Metabolic Plasticity in Resistant Cells using a Seahorse XF Analyzer
This protocol details the use of a Seahorse XF Analyzer to investigate metabolic reprogramming, specifically the shift between glycolysis and oxidative phosphorylation (OXPHOS), in this compound-resistant cells.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine
-
This compound
-
Phenformin (OXPHOS inhibitor, optional for combination studies)
-
Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: a. Seed parental and resistant cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density. b. Leave at least four wells as background controls (no cells). c. Incubate overnight in a standard CO2 incubator.
-
Assay Preparation: a. Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C. b. On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. c. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay. d. Prepare the inhibitor injection solutions (Oligomycin, FCCP, Rotenone/Antimycin A, this compound, Phenformin) in the assay medium and load them into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay: a. Calibrate the sensor cartridge in the Seahorse XF Analyzer. b. Place the cell plate into the analyzer and initiate the assay protocol. c. The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time, before and after the injection of the inhibitors.
-
Data Analysis: a. Normalize the OCR and ECAR data to the cell number in each well. b. Analyze the key parameters of the mitochondrial stress test: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. c. Compare the metabolic profiles of the parental and resistant cells to identify any shifts towards increased reliance on OXPHOS in the resistant line.
Protocol 3: Investigating the ATF4 Signaling Pathway in Response to this compound Treatment
This protocol outlines the use of Western blotting to examine the activation of the Activating Transcription Factor 4 (ATF4) signaling pathway, a known survival response to metabolic stress induced by LDHA inhibition.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATF4, anti-p-eIF2α, anti-eIF2α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed parental and resistant cells in 6-well plates and allow them to attach overnight. b. Treat the cells with this compound at various concentrations and for different time points (e.g., 2, 24, 48 hours). c. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. d. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare the samples with Laemmli buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system. b. Quantify the band intensities and normalize to the loading control (β-actin). c. Analyze the expression levels of ATF4 and the phosphorylation status of eIF2α to assess the activation of the pathway.
References
Application Notes and Protocols for Studying Tumor Angiogenesis with GSK2837808A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2837808A is a potent and highly selective inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis.[1] By targeting LDHA, this compound disrupts the metabolic pathway known as the Warburg effect, where cancer cells predominantly produce energy through glycolysis followed by lactic acid fermentation, even in the presence of oxygen. The resulting lactate-rich and acidic tumor microenvironment is a key driver of tumor progression, immune evasion, and, significantly, angiogenesis.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate the inhibition of tumor angiogenesis by targeting cancer cell metabolism.
Mechanism of Action in the Context of Angiogenesis
Tumor cells and proliferating endothelial cells exhibit a heightened glycolytic rate, leading to the production and secretion of large amounts of lactate.[5][6][7] This extracellular lactate acts as a signaling molecule in the tumor microenvironment, promoting angiogenesis through several mechanisms:
-
Stimulation of Endothelial Cell Migration and Proliferation: Lactate can directly stimulate endothelial cells, promoting their migration and proliferation, which are essential steps in the formation of new blood vessels.[3]
-
Upregulation of Pro-Angiogenic Factors: A lactate-rich environment can induce the expression of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[3][8]
-
Immune Cell Modulation: Lactate can polarize tumor-associated macrophages (TAMs) towards an M2 phenotype, which is known to be pro-angiogenic.[2]
This compound, by inhibiting LDHA, reduces the conversion of pyruvate to lactate.[1][9] This leads to a decrease in extracellular lactate concentrations within the tumor microenvironment, thereby creating conditions that are less favorable for angiogenesis.[10] The study of this compound can, therefore, provide critical insights into the role of metabolic reprogramming in tumor neovascularization.
Quantitative Data Summary
The following tables summarize the known biochemical and cellular activities of this compound and provide a template for expected outcomes in angiogenesis-related assays.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (hLDHA) | 2.6 nM | Human LDHA | [1] |
| IC50 (hLDHB) | 43 nM | Human LDHB | [1] |
| Lactate Production EC50 | 400 nM - >30 µM | Various Cancer Cell Lines | MedChemExpress Data |
| Effect on Oxygen Consumption | Increased at doses up to 3 µM | Snu398 Hepatocellular Carcinoma | [1] |
Table 2: Expected Outcomes in Angiogenesis Assays with this compound
| Assay | Expected Effect of this compound | Key Measurement |
| Endothelial Tube Formation | Inhibition of network formation | Total tube length, number of junctions |
| Endothelial Cell Migration | Reduction in cell migration | Number of migrated cells, wound closure rate |
| Endothelial Cell Proliferation | Decrease in cell proliferation | Cell viability (e.g., MTT assay), BrdU incorporation |
| In Vivo Microvessel Density | Reduction in tumor microvessel density | CD31 or CD34 immunohistochemical staining |
| VEGF Secretion | Decrease in VEGF levels in conditioned media | ELISA |
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits LDHA, reducing lactate production and subsequent pro-angiogenic signaling.
Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Matrigel Basement Membrane Matrix
-
This compound (stock solution in DMSO)
-
96-well culture plates
-
Calcein AM stain
Procedure:
-
Plate Coating: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest HUVECs and resuspend in basal medium containing 1% FBS to a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in the cell suspension. Include a vehicle control (DMSO).
-
Seeding: Add 100 µL of the cell suspension (containing this compound or vehicle) to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualization: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantification: Capture images and quantify tube formation using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Measure parameters such as total tube length, number of nodes, and number of junctions.
Caption: Workflow for the endothelial cell tube formation assay.
Protocol 2: Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the rate of endothelial cell migration to close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
24-well culture plates
-
200 µL pipette tip or scratch-making tool
Procedure:
-
Cell Seeding: Seed HUVECs in 24-well plates and grow to 90-100% confluency.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Immediately acquire images of the scratch at time 0 using a phase-contrast microscope.
-
Incubation: Incubate the plate at 37°C.
-
Follow-up Imaging: Acquire images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: In Vivo Tumor Xenograft Model and Microvessel Density Analysis
This protocol assesses the effect of this compound on tumor growth and angiogenesis in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells known to have high glycolytic activity (e.g., pancreatic, lung, or breast cancer cell lines)
-
This compound formulated for in vivo administration
-
Calipers
-
Materials for tissue fixation, processing, and immunohistochemistry (IHC)
-
Anti-CD31 or anti-CD34 antibody
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle to the respective groups according to the desired dosing schedule and route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Euthanasia and Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.
-
Tissue Processing: Fix the tumors in formalin, embed in paraffin, and section.
-
Immunohistochemistry: Perform IHC staining on tumor sections using an antibody against an endothelial cell marker (e.g., CD31).
-
Microvessel Density (MVD) Quantification: Scan the stained slides and quantify the MVD by counting the number of stained vessels in several high-power fields.
Conclusion
This compound is a valuable pharmacological tool for investigating the link between cancer metabolism and tumor angiogenesis. By inhibiting LDHA and reducing lactate production, this compound can be used to probe the pro-angiogenic role of the Warburg effect. The protocols outlined above provide a framework for researchers to explore the anti-angiogenic potential of targeting lactate metabolism in various cancer models. These studies will contribute to a deeper understanding of tumor biology and may pave the way for novel anti-cancer therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate Contribution to the Tumor Microenvironment: Mechanisms, Effects on Immune Cells and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate in the tumor microenvironment: A rising star for targeted tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Warburg Effect in Endothelial Cells and its Potential as an Anti-angiogenic Target in Cancer [frontiersin.org]
- 6. The Warburg Effect in Endothelial Cells and its Potential as an Anti-angiogenic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hypoxia & the Warburg Effect: Exploring Connections Between Lactate Metabolism and Angiogenesis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 9. Inhibition of glycolysis by targeting lactate dehydrogenase A facilitates hyaluronan synthase 2 synthesis in synovial fibroblasts of temporomandibular joint osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GSK2837808A in CRISPR-Edited Cells to Elucidate Lactate Dehydrogenase A (LDHA) Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactate dehydrogenase A (LDHA) is a critical enzyme in cellular metabolism, particularly in cancer cells, catalyzing the conversion of pyruvate to lactate. This process is a key feature of the "Warburg effect," where cancer cells favor aerobic glycolysis over oxidative phosphorylation for energy production.[1][2] This metabolic reprogramming supports rapid cell proliferation and survival.[3][4] Consequently, LDHA has emerged as a promising therapeutic target in oncology.[1][4]
GSK2837808A is a potent and selective small molecule inhibitor of LDHA.[5][6] By inhibiting LDHA, this compound disrupts the glycolytic pathway, leading to decreased lactate production and inducing metabolic stress in cancer cells.[1][5] This application note provides detailed protocols for utilizing this compound in conjunction with CRISPR-Cas9 gene editing of LDHA to comprehensively study its function in cellular metabolism and tumorigenesis. The combination of pharmacological inhibition and genetic knockout allows for a robust approach to validate LDHA as a therapeutic target and to understand the downstream consequences of its inactivation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and effects on cellular metabolism.
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value | Assay Condition |
| Human LDHA | 2.6 nM | Cell-free assay[5][6] |
| Human LDHB | 43 nM | Cell-free assay[5][6] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Effect | EC50 Value | Reference |
| Snu398 (Hepatocellular Carcinoma) | Lactate Production Inhibition | 400 nM | [7][8] |
| HepG2 (Hepatocellular Carcinoma) | Lactate Production Inhibition | 588 nM | [7] |
| Snu398 (Hepatocellular Carcinoma) | Increased Oxygen Consumption | 500 nM | [7] |
| HepG2 (Hepatocellular Carcinoma) | Increased Oxygen Consumption | 900 nM | [7] |
| Snu398 (Hepatocellular Carcinoma) | PKM2 Activation | 600 nM | [7] |
| Snu398 and HepG2 | Decreased Extracellular Acidification | 600 nM | [7] |
| A673 (Ewing's Sarcoma) | Cytotoxicity (48 hrs) | 0.84 µM | [6] |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of LDHA Inhibition
Caption: Inhibition of LDHA by this compound blocks lactate production.
Experimental Workflow for Studying LDHA Function
Caption: Workflow for LDHA functional analysis.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of LDHA in Cancer Cells
This protocol describes the generation of LDHA knockout cell lines using the CRISPR/Cas9 system.
Materials:
-
Cancer cell line of interest (e.g., LS174T, B16-F10)[9]
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene plasmid #48138)[9]
-
sgRNA design tool (e.g., --INVALID-LINK--]">http://crispr.mit.edu)[9]
-
Lipofectamine 3000 or other suitable transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates for single-cell cloning
-
Cell culture medium and supplements
-
PBS, Trypsin-EDTA
-
DNA extraction kit
-
PCR reagents and primers for sequencing
-
Western blot reagents and anti-LDHA antibody
Procedure:
-
sgRNA Design and Cloning:
-
Transfection:
-
Seed the target cancer cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the pSpCas9(BB)-2A-GFP-sgLDHA plasmid using a suitable transfection reagent following the manufacturer's instructions.
-
-
FACS-based Sorting of Transfected Cells:
-
48 hours post-transfection, harvest the cells by trypsinization.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Sort GFP-positive cells using a FACS instrument to enrich for cells that have taken up the plasmid.[10]
-
-
Single-Cell Cloning:
-
Plate the sorted GFP-positive cells into 96-well plates at a density of a single cell per well.[10]
-
Allow the single cells to proliferate and form colonies.
-
-
Screening and Validation of Knockout Clones:
-
Expand the individual clones into larger culture vessels.
-
Genomic DNA Sequencing: Extract genomic DNA from each clone. PCR amplify the region of the LDHA gene targeted by the sgRNA and sequence the PCR product to confirm the presence of insertions or deletions (indels).[10]
-
Western Blot Analysis: Prepare protein lysates from the clones and perform a western blot using an anti-LDHA antibody to confirm the absence of LDHA protein expression.[9][10]
-
Select a validated LDHA knockout clone and a wild-type (WT) control clone (transfected with a non-targeting sgRNA or untransfected and subjected to the same cloning process) for further experiments.
-
Protocol 2: Lactate Production Assay
This protocol measures the amount of lactate secreted by cells into the culture medium, a direct readout of LDHA activity.
Materials:
-
WT and LDHA-KO cells
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium (e.g., DMEM with 5 mM glucose, 0.5 mM glutamine, no FBS for the assay)[5]
-
12-well or 96-well plates
-
Lactate assay kit (e.g., YSI 2900 Biochemistry Analyzer with a lactate oxidase probe, or a colorimetric/fluorometric kit)[5]
Procedure:
-
Cell Seeding:
-
Seed approximately 7 x 10^5 cells per well in a 12-well plate and allow them to attach overnight.[11]
-
-
Treatment:
-
Wash the cells with PBS and replace the growth medium with a serum-free, low-glucose medium.[11]
-
Treat the WT cells with either DMSO or a range of concentrations of this compound. Treat the LDHA-KO cells with DMSO.
-
-
Sample Collection:
-
Incubate the cells for a defined period (e.g., 6 hours for normoxic conditions, 2 hours for hypoxic conditions).[5]
-
Collect the culture medium from each well.
-
-
Lactate Quantification:
-
Data Normalization:
-
After collecting the medium, lyse the cells in the wells and measure the total protein content to normalize the lactate production to the cell number.
-
Protocol 3: Cell Viability and Proliferation Assay
This protocol assesses the effect of LDHA inhibition or knockout on cell viability and proliferation.
Materials:
-
WT and LDHA-KO cells
-
This compound
-
DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based assays.[6]
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[12]
-
-
Treatment:
-
Allow cells to attach overnight.
-
Add this compound (at various concentrations) or DMSO to the respective wells of both WT and LDHA-KO cells.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Viability Measurement:
-
At each time point, perform the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent to the wells, incubating, and measuring the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of viable cells in the treated groups relative to the DMSO-treated control group.
-
Protocol 4: Cellular Metabolism Analysis using Seahorse XF Analyzer
This protocol measures key indicators of cellular metabolism, the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR), to assess mitochondrial respiration and glycolysis, respectively.
Materials:
-
WT and LDHA-KO cells
-
This compound
-
DMSO
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to attach overnight.
-
-
Assay Preparation:
-
The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.
-
On the day of the assay, wash the cells and replace the growth medium with Seahorse XF Base Medium. Incubate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Treatment:
-
Prepare a plate map with different treatment groups: WT + DMSO, WT + this compound, and LDHA-KO + DMSO.
-
-
Seahorse XF Analysis:
-
Load the sensor cartridge with compounds for injection if performing a mitochondrial stress test or glycolysis stress test. For a baseline measurement of the effect of this compound, the inhibitor can be added to the medium before starting the assay.
-
Run the assay on the Seahorse XF Analyzer to measure OCR and ECAR in real-time.
-
-
Data Analysis:
-
Analyze the OCR and ECAR data to determine the effects of LDHA inhibition and knockout on oxidative phosphorylation and glycolysis.
-
Conclusion
The combination of the selective LDHA inhibitor this compound and CRISPR-Cas9-mediated gene editing provides a powerful and rigorous platform to investigate the role of LDHA in cancer cell metabolism and proliferation. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to dissect the functional consequences of targeting LDHA, thereby facilitating the validation of this enzyme as a therapeutic target and the development of novel anti-cancer strategies.
References
- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, lactate dehydrogenase inhibitor, 95 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | LDHA inhibitor | Probechem Biochemicals [probechem.com]
- 9. Double genetic disruption of lactate dehydrogenases A and B is required to ablate the “Warburg effect” restricting tumor growth to oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transport-exclusion pharmacology to localize lactate dehydrogenase activity within cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: GSK2837808A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GSK2837808A, with a specific focus on addressing solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound generally exhibits good solubility in DMSO. However, the reported maximum concentration can vary between suppliers and batches. Data from various sources indicates solubility in the range of 30 mg/mL to 100 mg/mL.[1][2] It is crucial to consult the certificate of analysis for the specific batch you are using.
Q2: I'm observing a precipitate after adding my this compound DMSO stock to aqueous media. What is happening?
A2: This is a common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The precipitate is likely the compound crashing out of solution.
Q3: What is the mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB).[2][3][4][5] By inhibiting LDHA, it blocks the conversion of pyruvate to lactate, a key step in aerobic glycolysis. This leads to a reduction in lactate production and can induce apoptosis in certain cancer cells.[2]
Troubleshooting Guide: this compound Solubility in DMSO
This guide addresses common issues encountered when preparing and using this compound solutions in DMSO for in vitro experiments.
Issue 1: Difficulty Dissolving this compound Powder in DMSO
-
Possible Cause 1: Suboptimal DMSO Quality. DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of many compounds.[2]
-
Solution: Use fresh, anhydrous, research-grade DMSO. Avoid using DMSO from a bottle that has been opened multiple times over a long period.
-
-
Possible Cause 2: Insufficient Mixing. The compound may require more energy to fully dissolve.
-
Solution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is still not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.[4] Be mindful of potential heating and its effect on compound stability.
-
Gentle warming (e.g., to 37°C) can also aid dissolution, but ensure the compound is heat-stable.[6]
-
-
Issue 2: Precipitate Formation Upon Dilution in Aqueous Media
-
Possible Cause: Low Aqueous Solubility. this compound is sparingly soluble in aqueous buffers.[7] When the DMSO stock is diluted, the compound's concentration may exceed its solubility limit in the final aqueous solution.
-
Solution 1: Optimize Final DMSO Concentration. Keep the final concentration of DMSO in your cell culture media or assay buffer as low as possible, typically below 0.5%, to minimize solvent-induced toxicity. However, a slightly higher concentration (e.g., up to 1%) may be necessary to maintain compound solubility. It is critical to run a vehicle control with the same final DMSO concentration to account for any effects of the solvent on the cells.[8]
-
Solution 2: Serial Dilutions in DMSO. If you are performing a dose-response experiment, it is best to make serial dilutions of your compound in 100% DMSO first. Then, add a small, consistent volume of each DMSO dilution to your aqueous media to achieve the final desired concentrations.[8]
-
Solution 3: Pre-condition the Aqueous Media. A technique that can improve solubility is to first add a volume of DMSO to your aqueous media that is close to your final desired concentration. Then, add the concentrated compound stock in DMSO to this pre-conditioned media with gentle stirring.[8]
-
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | 100 | 153.93 | [2][9] |
| DMSO | 64.96 | 100 | |
| DMSO | 50 | - | |
| DMSO | 30 | - | [1] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 | - | [1] |
| Water | Insoluble | - | [2][9] |
| Ethanol | Insoluble/Slightly Soluble | - | [1][2][9] |
Note: The molecular weight of this compound is approximately 649.62 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous research-grade DMSO, sterile microcentrifuge tubes.
-
Calculation: Based on a molecular weight of 649.62 g/mol , to prepare a 10 mM solution, you will need 6.496 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the tube for 2-3 minutes until the powder is completely dissolved. d. If necessary, sonicate the tube in a water bath for 5-10 minutes. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]
Protocol 2: Cell-Based Assay for Lactate Production Inhibition
This protocol is adapted from methodologies described for measuring the effect of this compound on cancer cell lines.[2][9]
-
Cell Seeding: Seed cancer cells (e.g., Snu398 or MDA-MB-453) in a multi-well plate at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your this compound stock solution in 100% DMSO.
-
Treatment: a. Carefully remove the culture medium from the wells. b. Add fresh medium containing the desired final concentrations of this compound and a consistent final concentration of DMSO (e.g., 0.1%). Include a vehicle control (DMSO only). c. Incubate the cells for the desired time period (e.g., 6 to 24 hours).
-
Lactate Measurement: a. Collect the cell culture medium from each well. b. Measure the lactate concentration in the medium using a commercially available lactate assay kit or a biochemistry analyzer.[2][9]
-
Data Analysis: Normalize the lactate concentration to the cell number or total protein content in each well.
Visualizations
Caption: Mechanism of action of this compound in inhibiting LDHA.
Caption: Workflow for a cell-based lactate production assay.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: Optimizing GSK2837808A Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GSK2837808A in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB).[1][2][3][4] LDHA is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. By inhibiting LDHA, this compound blocks lactate production and can induce a metabolic shift from glycolysis to mitochondrial respiration.[1][3]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly cell-line dependent and varies based on the experimental goals. A good starting point for many cancer cell lines is in the low micromolar range. For example, in MDA-MB-453 breast cancer cells, concentrations ranging from 2.5 µM to 20 µM have been used.[1] In Snu398 and HepG2 hepatocellular carcinoma cells, EC50 values for reducing lactate production were reported as 400 nM and 588 nM, respectively. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] For example, you can prepare a 10 mM stock solution in DMSO. Store the stock solution at -20°C or -80°C for long-term stability.[4] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: No significant effect on cell viability or proliferation is observed.
-
Possible Cause 1: Insufficient concentration.
-
Possible Cause 2: Cell line is resistant to LDHA inhibition.
-
Solution: Some cancer cells exhibit metabolic plasticity and can compensate for LDHA inhibition.[3] Consider combining this compound with other metabolic inhibitors or drugs targeting compensatory pathways.
-
-
Possible Cause 3: Short incubation time.
-
Solution: The effects of this compound on cell proliferation and apoptosis may require longer incubation times. For instance, apoptosis in Snu398 cells was induced within 24 hours of incubation. Extend the treatment duration (e.g., 24, 48, 72 hours) to observe more pronounced effects.
-
Issue 2: High levels of cytotoxicity observed even at low concentrations.
-
Possible Cause 1: Cell line is highly sensitive to metabolic stress.
-
Solution: Reduce the concentration of this compound and perform a more granular dose-response curve at lower concentrations.
-
-
Possible Cause 2: Off-target effects at higher concentrations.
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Solution: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Hypoxic conditions can alter cellular metabolism and the response to this compound, often requiring higher concentrations for the same effect.[4]
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Ensure proper storage of the stock solution at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Data Presentation
Table 1: Reported IC50 and EC50 Values of this compound in Various Assays and Cell Lines
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | hLDHA (human Lactate Dehydrogenase A) | 2.6 nM | [1] |
| IC50 | hLDHB (human Lactate Dehydrogenase B) | 43 nM | [1] |
| EC50 (Lactate Production) | Snu398 (Hepatocellular Carcinoma) | 400 nM | |
| EC50 (Lactate Production) | HepG2 (Hepatocellular Carcinoma) | 588 nM | |
| EC50 (Lactate Production) | Hypoxic Conditions | 10 µM | [4] |
| EC50 (ECAR Reduction) | General | 10 µM | [4] |
| Effective Concentration | MDA-MB-453 (Breast Carcinoma) | 2.5 - 20 µM | [1] |
| Effective Concentration | HeLa (Cervical Cancer) | 75 µM | [5] |
Experimental Protocols
1. General Cell Treatment Protocol
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in complete culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Analysis: Following incubation, proceed with the desired downstream analysis, such as a cytotoxicity assay, lactate production assay, or western blotting.
2. Lactate Production Assay
-
Cell Seeding and Treatment: Seed approximately 7 x 10^5 HeLa cells in a 12-well plate and allow them to attach overnight. Treat the cells with this compound as described in the general protocol for 6 hours.[5]
-
Sample Collection: Collect the culture medium from each well.
-
Analysis: Measure the lactate concentration in the collected medium using a commercial lactate assay kit or by LC/MS.[5] Normalize the lactate concentration to the cell number or total protein content.
3. LDH-Based Cytotoxicity Assay
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with a range of this compound concentrations as described in the general protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis agent).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[6] Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reagent to each well and incubate at room temperature, protected from light, for up to 30 minutes.[6]
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.
Visualizations
Caption: Mechanism of action of this compound on the LDHA pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 3. GSK 2837808A | Lactate Dehydrogenase A/LDHA Inhibitors: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Transport-exclusion pharmacology to localize lactate dehydrogenase activity within cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
GSK2837808A stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of GSK2837808A, a potent inhibitor of lactate dehydrogenase A (LDHA).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations vary depending on whether the compound is in solid form or in solution.
-
Solid Form (Powder): Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1]
-
Stock Solutions: For stock solutions, it is recommended to store aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[1] One supplier suggests that stock solutions are stable for up to 3 months at -20°C.[2] To minimize freeze-thaw cycles, it is advisable to prepare single-use aliquots.
Q2: What solvents can I use to dissolve this compound?
A2: this compound exhibits good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] It is reported to be insoluble in water and ethanol.[4] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous culture medium to the final working concentration.
Q3: My this compound is not dissolving properly. What can I do?
A3: If you encounter solubility issues, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: The presence of moisture in DMSO can significantly reduce the solubility of this compound.[4] Always use fresh, high-quality, anhydrous DMSO.
-
Sonication: Gentle sonication can help to break down aggregates and facilitate dissolution.[5]
-
Warming: Gently warming the solution to 37°C may improve solubility. It is recommended to pre-warm both the stock solution and the diluent before mixing to prevent precipitation.[5]
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
Q4: Can I store my working solutions of this compound?
A4: It is highly recommended to prepare working solutions fresh for each experiment.[4] The stability of this compound in aqueous media at low concentrations for extended periods has not been extensively documented. For in vivo studies, mixed formulations should be used immediately.[4]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
-
Problem: The compound precipitates out of solution when added to the cell culture medium.
-
Possible Cause 1: The final concentration of DMSO in the medium is too low to maintain solubility.
-
Solution 1: While it is important to keep DMSO concentrations low to avoid cellular toxicity (typically below 0.5%), ensure that the initial dilution from the stock solution is not too large. A serial dilution approach might be helpful.
-
Possible Cause 2: The compound has limited solubility in the aqueous environment of the culture medium.
-
Solution 2: After diluting the DMSO stock into the medium, mix it thoroughly and immediately add it to the cells. Avoid letting the diluted solution stand for extended periods. Pre-warming the culture medium to 37°C before adding the compound can also help.[5]
Issue 2: Inconsistent Experimental Results
-
Problem: Variability in experimental outcomes when using this compound.
-
Possible Cause 1: Degradation of the compound due to improper storage.
-
Solution 1: Review your storage procedures. Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light.[2] Avoid repeated freeze-thaw cycles of stock solutions.
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Solution 2: Recalibrate your balance before weighing the compound. Ensure the compound is fully dissolved in the initial stock solution.
-
Possible Cause 3: Instability of the compound in the experimental setup.
-
Solution 3: Prepare fresh dilutions for each experiment. Minimize the time the compound spends in aqueous solutions before being used.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 30 - 102 | 46.2 - 157.01 | Use of fresh, moisture-free DMSO is recommended.[3][4][5][6] Sonication may be required.[5] |
| DMF | 30 | 46.2 | |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 | 0.51 | Limited solubility in aqueous solutions. |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble / Slightly Soluble | Insoluble / Slightly Soluble | [3][4] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][5] |
| 4°C | 2 years[1] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[1] (or 3 months) |
| -80°C | Up to 2 years[1] (or 1 year) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 649.62 g/mol ) using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh 6.496 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium to 37°C.
-
Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration, you could add 1 µL of the 10 mM stock to 1 mL of medium.
-
Mixing and Application: Gently mix the final working solution by inverting the tube and immediately add it to your cell culture plates.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of LDHA by this compound in glycolysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lactate Dehydrogenase Inhibitor II, this compound | 533660 [merckmillipore.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 6. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
Troubleshooting inconsistent results with GSK2837808A
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GSK2837808A, a potent inhibitor of lactate dehydrogenase A (LDHA).
Troubleshooting Inconsistent Results
Problem 1: High Variability in Potency (EC50) Across Different Cancer Cell Lines.
Possible Cause 1: Cell-Type Specific Metabolic Plasticity.
Cancer cells exhibit significant metabolic heterogeneity. Some cell lines may possess compensatory mechanisms to overcome LDHA inhibition, such as up-regulating alternative metabolic pathways like oxidative phosphorylation or utilizing alternative carbon sources. The potency of this compound does not consistently correlate with the expression levels of LDHA or LDHB.[1][2]
Suggested Solution:
-
Metabolic Profiling: Before and after treatment with this compound, perform metabolic flux analysis to understand how your specific cell line adapts to LDHA inhibition.
-
Combination Therapy: Consider co-treatment with inhibitors of compensatory pathways. For example, a combination with a mitochondrial complex I inhibitor has been shown to have synergistic effects.[3]
Possible Cause 2: Differences in Experimental Conditions.
Variations in cell culture media composition (e.g., glucose and glutamine concentrations) and oxygen levels (normoxia vs. hypoxia) can significantly impact cellular metabolism and the apparent efficacy of this compound.[1][4] Inhibition of lactate production by this compound occurs at higher concentrations in hypoxic conditions compared to normoxic conditions.[1]
Suggested Solution:
-
Standardize Protocols: Ensure consistent media formulations and oxygen levels across experiments.
-
Test a Dose-Response Range: Determine the optimal concentration of this compound for your specific experimental setup.
Problem 2: Lack of Expected Apoptotic or Anti-proliferative Effect.
Possible Cause 1: Insufficient Drug Concentration or Incubation Time.
The concentration required to induce apoptosis and inhibit proliferation can be significantly higher than the IC50 for LDHA inhibition and can vary between cell lines.[4][5] For instance, Snu398 cells show apoptosis after 24 hours of incubation.[5]
Suggested Solution:
-
Titrate Concentration: Perform a dose-response experiment to identify the effective concentration for inducing apoptosis or inhibiting proliferation in your cell line.
-
Time-Course Experiment: Evaluate the effects of this compound at multiple time points (e.g., 24, 48, 72 hours).
Possible Cause 2: Activation of Pro-Survival Signaling Pathways.
Inhibition of LDHA can trigger stress responses and activate pro-survival pathways, such as the ATF4-mediated response, which can counteract the inhibitor's effects.[6]
Suggested Solution:
-
Western Blot Analysis: Probe for markers of stress response and pro-survival pathways (e.g., ATF4, mTORC1 signaling components).
-
Combination Therapy: Consider co-treatment with inhibitors of these identified survival pathways. For example, co-targeting LDHA and mTORC1 has shown synergistic effects in suppressing melanoma cell proliferation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, NADH-competitive inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB).[1][2][4][7][8] By inhibiting LDHA, it blocks the conversion of pyruvate to lactate, a key step in aerobic glycolysis (the Warburg effect).[9] This leads to a reduction in lactate production and can shift cellular metabolism towards oxidative phosphorylation.[4][9]
Q2: How should I prepare and store this compound?
-
Powder: Store at -20°C for up to 3 years.[4]
-
Stock Solutions:
-
Prepare a concentrated stock solution in a suitable solvent like DMSO.[2][4][8]
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
-
Store aliquots at -80°C for up to 1 year or at -20°C for up to 1-3 months.[4][5] For in vivo experiments, it is recommended to prepare working solutions freshly on the same day.[1]
-
Q3: What are the typical working concentrations for in vitro experiments?
The effective concentration of this compound is highly cell-line dependent, with EC50 values for lactate production inhibition ranging from 400 nM to over 30 µM.[1][2] For other effects:
-
Increased Oxygen Consumption: Doses up to 3 µM have been shown to increase oxygen consumption, while higher concentrations may directly inhibit mitochondrial function.[4]
-
Apoptosis and Proliferation Inhibition: Concentrations in the low micromolar range (e.g., 10 µM) are often required.[2][4]
Q4: Are there known off-target effects of this compound?
This compound is highly selective for LDHA and LDHB. It has been shown to not affect the activity of 32 other enzymes, receptors, and ion channels at concentrations up to 10 µM.[5] However, at concentrations above 3 µM, it may directly inhibit mitochondrial function.[4]
Q5: Can this compound be used in in vivo studies?
Yes, this compound has been used in animal models. However, it has shown high clearance and low oral bioavailability in rats and mice.[1] This suggests that for in vivo experiments, careful consideration of the administration route and dosing schedule is necessary to maintain effective concentrations.[10]
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (LDHA) | 2.6 nM | Human | [1][2][4][5] |
| IC50 (LDHB) | 43 nM | Human | [1][4][5] |
| EC50 (Lactate Production) | 400 nM - >30 µM | Various Cancer Cell Lines | [1][2] |
| EC50 (Lactate Production - Snu398) | 400 nM | Human Hepatocellular Carcinoma | [2] |
| EC50 (Lactate Production - Hypoxia) | 10 µM | MDA-MB-453 | [1] |
| EC50 (PKM2 Activation - Snu398) | 600 nM | Human Hepatocellular Carcinoma | [5] |
| EC50 (Oxygen Consumption - Snu398) | 500 nM | Human Hepatocellular Carcinoma | [5] |
| EC50 (Oxygen Consumption - HepG2) | 900 nM | Human Hepatocellular Carcinoma | [5] |
Experimental Protocols
In Vitro Lactate Production Assay
-
Cell Seeding: Plate cancer cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 2-6 hours).[4] For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 1% oxygen).[4]
-
Sample Collection: Collect the culture medium from each well.
-
Lactate Quantification: Measure the lactate concentration in the collected medium using a lactate assay kit or a biochemistry analyzer.[4]
-
Data Normalization: Normalize the lactate levels to the cell number or total protein content in each well.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the Warburg effect.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Lactate Dehydrogenase Inhibitor II, this compound | 533660 [merckmillipore.com]
- 6. embopress.org [embopress.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. This compound | LDHA inhibitor | Probechem Biochemicals [probechem.com]
- 9. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 10. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
GSK2837808A Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the lactate dehydrogenase A (LDHA) inhibitor, GSK2837808A. The following sections detail potential off-target effects, provide experimental protocols to investigate these effects, and offer answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro or in vivo experiments with this compound, with a focus on distinguishing on-target from off-target effects.
| Observed Issue | Potential Cause (On-Target) | Potential Cause (Off-Target) | Troubleshooting Steps |
| Reduced cell proliferation and/or apoptosis induction. | Inhibition of LDHA-mediated glycolysis, leading to metabolic stress and cell death.[1] | Inhibition of mitochondrial function at high concentrations. | 1. Concentration Gradient: Perform dose-response experiments to determine if the effect is observed at concentrations consistent with LDHA inhibition or only at higher concentrations (>3 µM). 2. Metabolic Rescue: Supplement media with pyruvate to bypass the LDH-catalyzed step and observe if the phenotype is rescued. 3. Mitochondrial Function Assessment: Conduct a mitochondrial toxicity assay (e.g., Seahorse XF Mito Tox Assay) to directly measure effects on mitochondrial respiration. |
| Unexpected changes in gene expression. | Cellular response to metabolic stress induced by LDHA inhibition. | 1. Inhibition of Histone 2B (H2B) Transcription: this compound can inhibit H2B gene transcription independently of its effect on glycolysis. 2. Activation of the ATF4 Signaling Pathway: Inhibition of LDHA can lead to the activation of the ATF4-mediated survival pathway. | 1. Transcriptomic Analysis: Perform RNA-sequencing or qPCR to analyze the expression of H2B genes and known ATF4 target genes. 2. Western Blot: Analyze protein levels of ATF4 and its downstream effectors. |
| Discrepancy between in vitro potency and cellular efficacy. | Cellular permeability, efflux pumps, or metabolic adaptation of cancer cells. | Activation of compensatory survival pathways, such as the ATF4-mediated response. | 1. Cellular Uptake/Efflux Assays: Measure the intracellular concentration of this compound. 2. Metabolomic Analysis: Analyze cellular metabolites to understand metabolic reprogramming in response to treatment. 3. Combination Therapy: Explore co-treatment with inhibitors of the identified survival pathways. |
| In vivo toxicity, such as hemolysis. | Preclinical toxicity associated with the compound. | Direct damage to red blood cells. | 1. Hemolysis Assay: Perform an in vitro hemolysis assay to confirm and quantify the hemolytic potential of the compound. 2. Dose Adjustment: In animal studies, carefully titrate the dose to find a therapeutic window that minimizes hemolysis. 3. Formulation Optimization: Investigate different vehicle formulations to potentially reduce hemolytic effects. |
| Alterations in cellular oxygen consumption. | Increased mitochondrial oxygen consumption at lower doses due to a shift from glycolysis to oxidative phosphorylation.[1] | Direct inhibition of mitochondrial function at higher concentrations.[1] | 1. Seahorse XF Assay: Use a Seahorse analyzer to precisely measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) across a range of this compound concentrations. This will help differentiate between the initial increase in OCR and subsequent inhibition at higher doses. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: this compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB).[1][2] Its primary on-target effect is the inhibition of the conversion of pyruvate to lactate, a key step in anaerobic glycolysis. This leads to a reduction in lactate production and can induce metabolic stress in cancer cells that rely on glycolysis for energy production.[1]
Q2: What are the known off-target effects of this compound?
A2: Known off-target effects include:
-
Inhibition of mitochondrial function at high concentrations: At concentrations above 3 µM, this compound can directly inhibit mitochondrial respiration.[1]
-
Activation of Pyruvate Kinase M2 (PKM2): The compound has been shown to potentiate the activity of PKM2.[1]
-
Inhibition of Histone 2B (H2B) transcription: this compound can hinder the transcription of H2B genes, an effect that is independent of its inhibition of glycolysis.
-
Induction of the ATF4 signaling pathway: As a cellular stress response to LDHA inhibition, the activating transcription factor 4 (ATF4) survival pathway can be induced.
-
Hemolysis: Hemolysis has been observed as a dose-limiting toxicity in preclinical models.
Q3: Is there a known kinase inhibition profile for this compound?
A3: While one report states that this compound does not affect the activity of 32 other enzymes, receptors, and ion channels at concentrations up to 10 µM, a specific and comprehensive kinase inhibition profile is not publicly available. Given that the quinoline sulfonamide scaffold can be associated with kinase inhibition, users should be cautious and consider performing a kinase panel screening if unexpected phenotypes are observed.
Q4: How can I differentiate between on-target LDHA inhibition and off-target mitochondrial toxicity?
A4: The Seahorse XF Mito Tox Assay is the recommended method. This assay measures both the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). On-target LDHA inhibition will primarily decrease the ECAR, with a potential compensatory increase in OCR at lower concentrations. In contrast, direct mitochondrial toxicity will lead to a dose-dependent decrease in OCR.
Q5: What should I do if I observe hemolysis in my in vivo experiments?
A5: First, confirm the hemolytic potential of your specific formulation of this compound using an in vitro hemolysis assay. If confirmed, consider a dose-reduction study to identify a non-hemolytic therapeutic dose. Exploring alternative, less toxic delivery vehicles may also be necessary.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Cell Line | EC50 (nM) | Reference |
| hLDHA | 2.6 | Snu398 | 400 | [1][2] |
| hLDHB | 43 | HepG2 | 588 | [1][2] |
| - | - | MDA-MB-453 (hypoxic) | 10,000 | [2] |
Table 2: Effects of this compound on Cellular Metabolism
| Effect | Cell Line | EC50 (nM) | Reference |
| Increased Oxygen Consumption | Snu398 | 500 | [1] |
| Increased Oxygen Consumption | HepG2 | 900 | [1] |
| PKM2 Activation | Snu398 | 600 | [1] |
| Decreased Extracellular Acidification | Snu398 | 600 | [1] |
| Decreased Extracellular Acidification | HepG2 | 600 | [1] |
Experimental Protocols
Hemolysis Assay Protocol
Objective: To determine the potential of this compound to cause red blood cell lysis.
Materials:
-
Fresh whole blood (e.g., from a healthy donor, with appropriate ethical approval)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
Triton X-100 (1% v/v in PBS, for positive control)
-
DMSO (for vehicle control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Red Blood Cell (RBC) Suspension:
-
Centrifuge whole blood at 1000 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet with 5 volumes of cold PBS and centrifuge again. Repeat this step three times.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Prepare Test Samples:
-
In a 96-well plate, serially dilute this compound in PBS to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Prepare a positive control with 1% Triton X-100.
-
Prepare a negative control with PBS only.
-
-
Incubation:
-
Add 100 µL of the 2% RBC suspension to each well containing 100 µL of the test samples, vehicle control, positive control, or negative control.
-
Incubate the plate at 37°C for 2 hours with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 800 x g for 10 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Seahorse XF Mito Tox Assay Protocol
Objective: To assess the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment (for long-term exposure):
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 hours) before the assay.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Base Medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
-
Seahorse XF Assay:
-
Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A in the designated injection ports. For acute exposure, this compound can be loaded into the first injection port.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds, measuring the OCR after each injection.
-
-
Data Analysis:
-
Analyze the data using the Seahorse Wave software.
-
Key parameters to assess include:
-
Basal Respiration: The initial OCR before any injections.
-
ATP Production-linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Non-mitochondrial Respiration: The remaining OCR after rotenone/antimycin A injection.
-
-
A dose-dependent decrease in basal and maximal respiration is indicative of mitochondrial toxicity.
-
Visualizations
Caption: On-target effect of this compound on the glycolytic pathway.
References
GSK2837808A: Technical Support & Solution Preparation Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the preparation, storage, and troubleshooting of GSK2837808A stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA).[1][2] Its chemical formula is C31H25F2N5O7S, with a molecular weight of approximately 649.62 g/mol .[2][3][4]
Q2: Which solvent is recommended for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing this compound stock solutions due to its high solubility.[2][4][5] It is also soluble in Dimethylformamide (DMF).[3] The compound is only slightly soluble or insoluble in ethanol and water.[3][4]
Data Presentation: Solubility and Storage
For optimal experimental outcomes, refer to the following tables for solubility and storage information.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | ≥ 100 mg/mL[2] | ~153.93 mM[2] | Use fresh, moisture-free DMSO. Sonication or heating may be required to aid dissolution.[1][5] |
| DMF | 30 mg/mL[3] | ~46.18 mM | N/A |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL[3] | ~0.51 mM | N/A |
| Ethanol | Slightly soluble[3] | N/A | Not recommended for high-concentration stock solutions. |
| Water | Insoluble[4] | N/A | Not a suitable solvent. |
Table 2: Storage and Stability of Stock Solutions
| Storage Temperature | Stability | Recommendations |
| -20°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1][4] |
| -80°C | Up to 2 years[1] | Preferred for long-term storage.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound solid powder. For example, to prepare 1 mL of a 10 mM solution, you would need 6.496 mg of the compound.
-
Add Solvent: Add the calculated volume of fresh, high-quality DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If precipitation or cloudiness persists, sonication or gentle warming (e.g., in a 37°C water bath) can be used to facilitate complete dissolution.[1][5]
-
Aliquot for Storage: To prevent degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.[1][4]
-
Store Properly: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Caption: Workflow for preparing this compound stock solution.
Troubleshooting Guide
Q3: My compound precipitated when I diluted the DMSO stock into my aqueous buffer/media. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.
-
Solution 1: Intermediate Dilution: First, dilute the high-concentration DMSO stock to an intermediate concentration (e.g., 1 mM) with DMSO. Then, add this intermediate stock to your aqueous buffer or cell culture medium.[5]
-
Solution 2: Pre-warming: To avoid precipitation caused by temperature shock, pre-warm both your stock solution aliquot and the destination buffer/medium to 37°C before dilution.[5]
-
Solution 3: Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but low enough to not affect your experimental system.
Caption: Logic for resolving precipitation issues.
Q4: For in vivo experiments, how should I prepare the working solution?
For in vivo studies, working solutions should be freshly prepared on the day of use.[1] Formulations often involve a multi-solvent system to ensure bioavailability and stability.
-
Example Formulation 1: A vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used.[5] To prepare, add the DMSO stock solution to PEG300 and mix, then add Tween-80 and mix, and finally add saline to the final volume.[1]
-
Example Formulation 2: For some applications, the DMSO stock can be diluted in corn oil.[2][6]
It is critical to note that in vivo formulations can vary, and it is recommended to optimize them based on the specific experimental conditions and animal model.[5]
References
Preventing GSK2837808A precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of GSK2837808A in experimental settings, with a specific focus on preventing its precipitation in culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in aqueous cell culture media is a common issue that can significantly impact experimental outcomes. The following guide provides a systematic approach to identify and resolve this problem.
Visual Cue: A fine, crystalline precipitate or cloudiness in the cell culture medium after the addition of this compound.
Logical Flow for Troubleshooting Precipitation
Caption: A step-by-step troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble up to 100 mM in fresh, anhydrous DMSO.[1] It is insoluble in water and ethanol.
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: Ensure you are using fresh, high-quality, anhydrous DMSO, as moisture can reduce solubility.[1] Gentle warming to 37°C and sonication can aid in complete dissolution.
Q3: At what concentration does this compound typically precipitate in cell culture media?
A3: The concentration at which precipitation occurs can vary depending on the cell culture medium, serum concentration, and other components. However, issues are more likely to arise at higher concentrations. Published studies have successfully used concentrations up to 75 µM in specific cell lines and media conditions.[2]
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, the composition of the cell culture medium can significantly impact solubility. Media with high concentrations of salts, particularly calcium salts, can promote precipitation.[3][4] The pH of the medium can also be a factor.
Q5: How does serum in the media affect this compound solubility?
A5: Serum proteins can bind to small molecules, which can either increase or decrease their apparent solubility.[5] Some protocols recommend reducing or removing serum from the medium during treatment with this compound. For example, one study with MDA-MB-453 cells involved exchanging the growth medium (DMEM with 5% FBS) with a physiological medium containing no FBS during treatment with the inhibitor.
Q6: What is the best way to add this compound to my cell culture to avoid precipitation?
A6: It is recommended to perform serial dilutions of your DMSO stock solution into pre-warmed (37°C) cell culture medium. Add the diluted compound dropwise to the culture while gently swirling the plate or flask. Avoid adding a highly concentrated DMSO stock directly to the full volume of media.
Q7: I observed a precipitate after adding this compound. Can I still use the media?
A7: It is not recommended to use media with a visible precipitate. The precipitate indicates that the actual concentration of the soluble compound is unknown and likely much lower than intended, which will lead to inaccurate and unreliable experimental results.
Data Presentation
Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100 | 153.93 | Use fresh, anhydrous DMSO.[1] |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Reported Effective Concentrations in Cell Culture
| Cell Line | Concentration | Medium | Serum Conditions | Reference |
| MDA-MB-453 | Multiple Concentrations | Physiological DMEM (5 mM glucose, 0.5 mM glutamine) | No FBS during treatment | [1] |
| HeLa | 75 µM | Low-glucose (5 mM) DMEM | Not specified | [2] |
| Nasopharyngeal carcinoma cells | 10 µM | Not specified | Not specified | [6] |
| TMJ osteoarthritis synovial fibroblasts | 0, 5, 10, 20 µM | Not specified | Not specified | [6] |
Experimental Protocols
Protocol: Preparation of this compound Working Solution
This protocol provides a general guideline for preparing a working solution of this compound and adding it to cell cultures to minimize the risk of precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Transport-exclusion pharmacology to localize lactate dehydrogenase activity within cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glpbio.com [glpbio.com]
GSK2837808A lot-to-lot variability concerns
This technical support center provides troubleshooting guidance and frequently asked questions regarding potential lot-to-lot variability of GSK2837808A, a potent and selective inhibitor of lactate dehydrogenase A (LDHA). While there are no widespread reports of significant lot-to-lot variability for this compound, this guide is intended to assist researchers in proactively addressing potential inconsistencies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of lactate dehydrogenase A (LDHA), with a reported IC50 of 2.6 nM for human LDHA and 43 nM for human LDHB.[1][2] It functions by competitively inhibiting NADH binding to the enzyme.[3] This inhibition blocks the conversion of pyruvate to lactate, a critical step in aerobic glycolysis, thereby reducing lactate production in cancer cells.[1][4]
Q2: Are there any known issues with lot-to-lot variability for this compound?
While specific widespread issues of lot-to-lot variability for this compound are not prominently documented in scientific literature, it is a potential concern for any chemical compound used in research.[5] Factors such as purity, solubility, and the presence of isomers or contaminants can vary between manufacturing batches and may affect experimental outcomes.
Q3: What are the potential consequences of lot-to-lot variability in my experiments?
Inconsistent potency or purity of this compound could lead to several experimental issues, including:
-
Variability in the inhibition of lactate production.
-
Inconsistent effects on cell proliferation and apoptosis.[1]
-
Alterations in metabolic assays, such as measurements of oxygen consumption and extracellular acidification rates.
-
Unreliable comparisons of data generated using different lots of the compound.
Q4: How can I minimize the impact of potential lot-to-lot variability?
To ensure the consistency and reproducibility of your experimental results, it is advisable to:
-
Purchase this compound from reputable suppliers who provide a certificate of analysis (CoA) with detailed purity information.
-
When starting a new series of experiments, purchase a single large lot of the compound if possible.
-
Perform a "lot qualification" experiment to compare the activity of a new lot with a previously used or reference lot.
Troubleshooting Guide
This guide addresses specific experimental issues that could be related to the potency or consistency of your this compound lot.
Problem 1: I am observing a reduced inhibitory effect on lactate production compared to previous experiments.
-
Question: Could the new lot of this compound be less potent?
-
Answer: It is possible. The potency of this compound can be influenced by its purity and the accuracy of its concentration. We recommend performing a dose-response experiment with the new lot and comparing the EC50 value for lactate production inhibition to your previously established values or to published data.[2]
-
-
Question: How should I prepare the stock solution to ensure consistency?
-
Answer: this compound is typically dissolved in DMSO to prepare a concentrated stock solution.[1] Ensure the compound is fully dissolved. For in vivo experiments, specific formulations with solvents like PEG300, Tween-80, and saline are recommended.[2] Always use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
-
Problem 2: My cell viability and apoptosis results are inconsistent between experiments using different lots of this compound.
-
Question: Can lot-to-lot variability affect the apoptotic response?
-
Answer: Yes. If a new lot has lower purity or contains impurities, it might have off-target effects or reduced potency, leading to inconsistent induction of apoptosis.[1]
-
-
Question: What is a good positive control to ensure my assay is working?
-
Answer: Besides comparing to a reference lot of this compound, you can use other known inducers of apoptosis in your specific cell line to validate the assay's performance.
-
Data Summary
The following tables summarize key quantitative data for this compound based on available literature. These values can serve as a reference when qualifying a new lot of the compound.
Table 1: In Vitro Potency of this compound
| Parameter | Target | Value | Reference |
| IC50 | hLDHA (human) | 2.6 nM | [1][2] |
| IC50 | hLDHB (human) | 43 nM | [1][2] |
| EC50 (Lactate Production) | Snu398 cells | 400 nM | |
| EC50 (Lactate Production) | HepG2 cells | 588 nM | |
| EC50 (PKM2 Activation) | Snu398 cells | 600 nM | |
| EC50 (Oxygen Consumption) | Snu398 cells | 500 nM | |
| EC50 (Oxygen Consumption) | HepG2 cells | 900 nM | |
| EC50 (ECAR) | Snu398 & HepG2 cells | 600 nM |
Experimental Protocols
Protocol: Qualification of a New Lot of this compound
This protocol outlines a general procedure for comparing the biological activity of a new lot of this compound against a previously validated or reference lot.
Objective: To determine if the new lot of this compound exhibits comparable potency in a cell-based assay.
Materials:
-
New lot of this compound
-
Reference lot of this compound (a previously used and validated lot)
-
Cancer cell line known to be sensitive to this compound (e.g., Snu398)[1]
-
Cell culture medium and supplements
-
Lactate quantification assay kit
-
96-well plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Stock Solution Preparation:
-
Cell Seeding:
-
Seed Snu398 cells in 96-well plates at a density that will allow for logarithmic growth during the experiment. Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of both the new and reference this compound stock solutions in cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000, 5000 nM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
-
Lactate Measurement:
-
Incubate the cells for a predetermined time (e.g., 6 hours).[1]
-
Collect the cell culture medium and measure the lactate concentration using a lactate quantification kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the lactate production data to the vehicle control.
-
Plot the normalized lactate production against the log of the this compound concentration for both the new and reference lots.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value for each lot.
-
Compare the EC50 values. A new lot is generally considered acceptable if its EC50 is within a predefined range of the reference lot (e.g., ± 2-fold).
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Inhibition of glycolysis by targeting lactate dehydrogenase A facilitates hyaluronan synthase 2 synthesis in synovial fibroblasts of temporomandibular joint osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK2837808A in Primary Cell Cultures
Welcome to the technical support center for researchers utilizing GSK2837808A in primary cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of lactate dehydrogenase A (LDHA).[1][2][3][4] LDHA is a key enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that also regenerates NAD+ from NADH. By inhibiting LDHA, this compound disrupts aerobic glycolysis, also known as the Warburg effect, which is a metabolic hallmark of many cancer cells.[5] This inhibition leads to a decrease in lactate production and can induce metabolic stress, ultimately leading to reduced cell proliferation and, in some cases, apoptosis.[1][2]
Q2: What are the known effects of this compound on cancer cell lines?
A2: In various cancer cell lines, this compound has been shown to:
-
Increase oxygen consumption rates at lower concentrations (up to 3 µM), while higher concentrations may directly inhibit mitochondrial function.[1]
-
Reduce glucose uptake.[2]
Q3: Is there known toxicity of this compound in primary cell cultures?
A3: Currently, there is limited specific data on the cytotoxicity of this compound across a wide range of primary cell cultures. One study on primary synovial fibroblasts from patients with temporomandibular joint osteoarthritis found that this compound, at the working concentration used, did not affect cellular viability or cell cycle.[6] However, the sensitivity of primary cells to metabolic inhibitors can vary significantly depending on the cell type, its metabolic phenotype, and the culture conditions. It is crucial for researchers to perform dose-response experiments to determine the optimal non-toxic concentration for their specific primary cell model.
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity in Primary Cell Cultures
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Primary cells are more sensitive than cell lines. | Primary cells often have different metabolic profiles and may be more reliant on glycolysis than anticipated. It is essential to perform a thorough dose-response curve to determine the IC50 for cytotoxicity in your specific primary cell type. Start with a wide range of concentrations, for example, from low nanomolar to high micromolar. |
| Off-target effects at high concentrations. | While this compound is a selective LDHA inhibitor, high concentrations may lead to off-target effects, including direct inhibition of mitochondrial function.[1] If you observe toxicity at concentrations significantly higher than the IC50 for LDHA inhibition (IC50 for hLDHA is 2.6 nM), consider that these may be off-target effects.[1][2][3] Whenever possible, correlate cytotoxicity data with measurements of lactate production to confirm on-target activity. |
| Suboptimal cell culture conditions. | Primary cells are highly sensitive to their culture environment. Factors like nutrient depletion (especially glucose), pH shifts, and suboptimal serum concentrations can exacerbate the toxic effects of a metabolic inhibitor. Ensure your culture medium is fresh and adequately buffered. Consider supplementing with nutrients if your experiment involves long incubation times.[7][8] |
| Solvent (DMSO) toxicity. | This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to primary cells. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to assess the effect of the solvent alone.[9] Keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.5%. |
Issue 2: Inconsistent or Non-reproducible Results in Viability Assays
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Interference of this compound with the viability assay. | Metabolic inhibitors can interfere with viability assays that rely on metabolic readouts, such as MTT or resazurin assays.[10][11] For instance, a compound that alters cellular metabolism might change the rate of tetrazolium salt reduction, leading to an over- or underestimation of cell viability.[10][12] It is highly recommended to use a complementary assay that measures a different aspect of cell health, such as a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from damaged cells, or a method that directly counts viable cells (e.g., trypan blue exclusion).[10][13] |
| Variable metabolic states of primary cells. | The metabolic activity of primary cells can vary between isolations and with time in culture. This can lead to variability in their response to a metabolic inhibitor. Try to use cells at a consistent passage number and confluency. Allow cells to stabilize in culture after plating before adding the inhibitor. |
| Incorrect timing of the viability assessment. | The cytotoxic effects of this compound may be time-dependent. A short incubation may not be sufficient to observe an effect, while a very long incubation could lead to secondary effects due to nutrient depletion. Perform a time-course experiment to determine the optimal endpoint for your assay. |
| Pipetting errors and uneven cell seeding. | Inconsistent cell numbers across wells will lead to variable results. Ensure you have a single-cell suspension before seeding and use appropriate pipetting techniques to ensure even cell distribution in the plate.[14] |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Note the lack of specific cytotoxicity data for primary cells, highlighting the need for empirical determination in your experimental system.
| Target/Effect | System | IC50 / EC50 | Reference |
| hLDHA (human lactate dehydrogenase A) | Cell-free assay | 2.6 nM | [1][2][3] |
| hLDHB (human lactate dehydrogenase B) | Cell-free assay | 43 nM | [1][2][3] |
| Lactate Production Inhibition | 30 cancer cell lines | 400 nM to >30 µM | [3] |
| Lactate Production Inhibition (hypoxia) | Cancer cell lines | 10 µM | [3] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using LDH Release Assay
This protocol is adapted from general principles of LDH assays and is suitable for assessing membrane integrity as a marker of cytotoxicity.[13]
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided with the LDH assay kit).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to a reaction mixture containing lactate and NAD+, and measuring the formation of NADH, which is coupled to a colorimetric or fluorometric reaction.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cytotoxicity for each treatment group relative to the positive and negative controls.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol outlines the general steps for an MTT assay, but researchers should be aware of the potential for interference from metabolic inhibitors.[12][15]
-
Cell Seeding and Treatment: Follow steps 1-3 from the LDH assay protocol.
-
MTT Addition: After the treatment incubation, add MTT reagent to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours). This incubation time should be optimized for your specific cell type.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a plate reader. The absorbance is proportional to the number of viable, metabolically active cells.
Visualizations
Caption: Signaling pathway of LDHA inhibition by this compound.
Caption: Experimental workflow for assessing cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 6. Inhibition of glycolysis by targeting lactate dehydrogenase A facilitates hyaluronan synthase 2 synthesis in synovial fibroblasts of temporomandibular joint osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Culture Model Evolution and Its Impact on Improving Therapy Efficiency in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Culture conditions defining glioblastoma cells behavior: what is the impact for novel discoveries? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transport-exclusion pharmacology to localize lactate dehydrogenase activity within cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting GSK2837808A dosage for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK2837808A, a potent inhibitor of lactate dehydrogenase A (LDHA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB).[1][2] LDHA is a key enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate. By inhibiting LDHA, this compound blocks lactate production, a hallmark of the Warburg effect in cancer cells. This inhibition can lead to a reduction in glucose uptake and an increased reliance on mitochondrial respiration for energy production in some cell lines.[2]
Q2: What is the recommended starting concentration for my cell line?
The effective concentration (EC50) of this compound for inhibiting lactate production can vary significantly across different cell lines, ranging from the nanomolar to the high micromolar range.[1][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A good starting point for many cancer cell lines is between 0.1 µM and 10 µM.
Q3: Does the expression level of LDHA or LDHB in my cells predict their sensitivity to this compound?
Interestingly, studies have shown that the potency of this compound does not directly correlate with the expression levels of LDHA, LDHB, or total LDH.[1][3] Therefore, high expression of LDHA does not guarantee high sensitivity to the inhibitor. An empirical determination of the EC50 in your cell line of interest is essential.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO, typically up to 100 mM.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability.[3] Working solutions can be prepared by diluting the stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.
Q5: What are the known downstream effects of LDHA inhibition by this compound?
Inhibition of LDHA by this compound can lead to several downstream cellular responses. In some cancer cells, it has been shown to inhibit proliferation and induce apoptosis.[2] Furthermore, LDHA inhibition can trigger a pro-survival signaling response mediated by the activating transcription factor 4 (ATF4). This adaptive response can limit the anti-proliferative effects of the inhibitor in some contexts.
Data Summary: Efficacy of this compound in Various Cell Lines
The following table summarizes the reported efficacy of this compound in different cancer cell lines. Note that the effective concentrations can be assay-dependent.
| Cell Line | Cancer Type | Parameter Measured | EC50 / IC50 | Reference(s) |
| Snu398 | Hepatocellular Carcinoma | Lactate Production | 400 nM | [1][4] |
| Snu398 | Hepatocellular Carcinoma | Oxygen Consumption | 500 nM | [4] |
| HepG2 | Hepatocellular Carcinoma | Lactate Production | 588 nM | [4] |
| HepG2 | Hepatocellular Carcinoma | Oxygen Consumption | 900 nM | [4] |
| MiaPaCa2 | Pancreatic Cancer | Lactate Production | 32 nM | [4] |
| A673 | Ewing Sarcoma | Lactate Production | 27 nM | [4] |
| Various | 30 Cancer Cell Lines | Lactate Production | 400 nM to >30 µM | [1][3] |
Signaling Pathway
The diagram below illustrates the primary mechanism of action of this compound and a key downstream signaling response.
Caption: Mechanism of this compound and downstream ATF4 signaling.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound on a chosen cell line.
Caption: General experimental workflow for this compound studies.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Experimental Protocols
Lactate Production Assay
This protocol is for measuring the concentration of lactate in cell culture medium.
Materials:
-
96-well plate
-
Cell culture medium
-
This compound
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the plate for a predetermined time (e.g., 6, 24, or 48 hours).
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number, which can be determined by a parallel viability assay (e.g., MTT or crystal violet).
Oxygen Consumption Rate (OCR) Assay
This protocol measures the rate of oxygen consumption in live cells, an indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer or similar instrument
-
Specialized cell culture microplate for the instrument
-
Cell culture medium
-
This compound
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in the specialized microplate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the compounds for the mitochondrial stress test and this compound at the desired concentrations.
-
Calibrate the instrument.
-
Place the cell plate in the instrument and initiate the assay protocol. This compound can be injected before or during the mitochondrial stress test to observe its immediate and long-term effects on OCR.
-
Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Cell Viability (MTT) Assay
This assay is used to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
96-well plate
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plate
-
Cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
References
Technical Support Center: Overcoming Poor Oral Bioavailability of GSK2837808A in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of GSK2837808A, a potent and selective lactate dehydrogenase A (LDHA) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low or undetectable plasma concentrations of this compound after oral administration in our animal models. Is this expected?
A1: Yes, this is a known characteristic of this compound. Preclinical studies in rats and mice have shown that after oral dosing, blood levels of the compound were at or below the detection limit of 2.5 ng/mL.[1] This is attributed to its poor aqueous solubility and rapid clearance.[1]
Q2: What are the primary reasons for the poor oral bioavailability of this compound?
A2: The poor oral bioavailability of this compound is multifactorial, primarily stemming from:
-
Poor Aqueous Solubility: this compound is practically insoluble in water, which is a major rate-limiting step for its dissolution in the gastrointestinal (GI) tract and subsequent absorption.
-
High First-Pass Metabolism: The compound undergoes extensive metabolism in the liver before it can reach systemic circulation, significantly reducing the amount of active drug available. Its clearance in rats has been reported to be high (69 mL/minute/kg), exceeding the liver blood flow.[1]
-
Physicochemical Properties: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[2][3][4]
Q3: What initial steps can we take to improve the oral absorption of this compound in our preclinical studies?
A3: To address the solubility challenge, you can explore various formulation strategies. Two promising approaches for BCS Class II compounds like this compound are Solid Dispersions and Self-Emulsifying Drug Delivery Systems (SEDDS). These aim to present the drug to the GI tract in a solubilized or pre-dissolved state, thereby enhancing absorption.[2][5][6]
Q4: We are considering a solid dispersion approach. What polymers and preparation methods are recommended?
A4: For solid dispersions, hydrophilic polymers are used to create a matrix in which the drug is dispersed in an amorphous state. This enhances wettability and dissolution rate.[3][7]
-
Recommended Polymers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are commonly used carriers.[6]
-
Preparation Methods:
-
Solvent Evaporation: This involves dissolving both this compound and the polymer in a common solvent (e.g., DMSO, given the drug's solubility) and then evaporating the solvent to form a solid mass.[8][9]
-
Melt Extrusion: This method involves melting the polymer and dispersing the drug within the molten carrier. This is suitable for thermostable drugs.
-
Spray Drying: A solution of the drug and polymer is sprayed into a drying chamber to produce a fine powder.[6]
-
Q5: How can a Self-Emulsifying Drug Delivery System (SEDDS) improve the bioavailability of this compound?
A5: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form a fine oil-in-water emulsion in the GI tract.[10] This formulation can:
-
Enhance absorption through the intestinal lymphatic pathway, which can help bypass first-pass metabolism in the liver.[2]
-
The small droplet size of the emulsion increases the surface area for drug absorption.[11][12]
Q6: What are the key considerations when developing a SEDDS formulation for this compound?
A6: The critical steps in developing a SEDDS formulation are:
-
Excipient Selection: The choice of oil, surfactant, and cosurfactant is crucial. The drug should have good solubility in these components.
-
Ratio Optimization: The ratio of oil to surfactant is a key determinant of the self-emulsification efficiency and the resulting droplet size.
-
In Vitro Evaluation: Characterize the formulation for self-emulsification time, droplet size, and in vitro drug release.
Quantitative Data on Bioavailability Enhancement Strategies
The following tables summarize pharmacokinetic data from studies on other poorly soluble drugs (BCS Class II) where solid dispersion and SEDDS formulations have been successfully employed to enhance oral bioavailability. This data provides a comparative benchmark for what may be achievable for this compound with similar formulation strategies.
Table 1: Pharmacokinetic Parameters of Dasatinib Solid Dispersions [8]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Pure Dasatinib | 150 ± 25 | 2.0 | 650 ± 110 | 100 |
| Dasatinib:CAB (1:5) Solid Dispersion | 450 ± 60 | 1.0 | 2100 ± 250 | 323 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; CAB: Cellulose Acetate Butyrate.
Table 2: Pharmacokinetic Parameters of Finasteride SEDDS [12]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (ng·h/mL) | Relative Bioavailability (%) |
| Commercial Product | 35.2 ± 4.1 | 4.0 | 93.5 ± 10.2 | 100 |
| Liquid-SNEDDS | 85.6 ± 9.3 | 1.0 | 287.0 ± 30.5 | 307 |
| Solid-SNEDDS | 82.1 ± 8.7 | 1.5 | 280.9 ± 29.8 | 300 |
SNEDDS: Self-Nanoemulsifying Drug Delivery System.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Dimethyl sulfoxide (DMSO)
-
Mortar and pestle
-
Vacuum oven
-
Sieve (#60)
Methodology:
-
Accurately weigh this compound and the selected polymer (e.g., in a 1:5 drug-to-polymer ratio).
-
Dissolve the weighed this compound in a minimal amount of DMSO with the aid of sonication.
-
Gradually add the polymer to the drug solution while stirring until a clear solution is obtained.
-
Transfer the solution to a petri dish and evaporate the DMSO in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Pulverize the resulting solid mass using a mortar and pestle.
-
Pass the powdered solid dispersion through a #60 sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To develop a liquid SEDDS formulation to improve the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Oleic acid)
-
Surfactant (e.g., Cremophor RH 40, Tween 80)
-
Co-surfactant/Cosolvent (e.g., Transcutol P, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and cosolvents to select the most suitable excipients.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and cosurfactant in a glass vial (e.g., in a ratio of 30:50:20). b. Heat the mixture in a water bath at approximately 40°C to ensure homogeneity. c. Add the pre-weighed this compound to the excipient mixture. d. Vortex the mixture until the drug is completely dissolved, resulting in a clear, isotropic solution.
-
Characterization: a. Self-Emulsification Time: Add a small volume of the SEDDS formulation to a known volume of water with gentle agitation and record the time taken to form a uniform emulsion. b. Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index using a particle size analyzer.
Visualizations
Diagram 1: LDHA Signaling Pathway in Cancer Metabolism
Caption: Role of LDH-A in cancer cell metabolism and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for Improving Oral Bioavailability
Caption: A logical workflow for addressing the poor oral bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. jddtonline.info [jddtonline.info]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pharm-int.com [pharm-int.com]
- 7. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 8. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib [mdpi.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Review: Enhancing oral bioavailability of poorly soluble drugs via SEDDS. [wisdomlib.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
GSK2837808A degradation and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and use of GSK2837808A, a potent and selective lactate dehydrogenase A (LDHA) inhibitor. Our goal is to help you avoid potential degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. How should I store this compound to prevent degradation?
Proper storage is critical to maintaining the stability and activity of this compound. Both the lyophilized powder and solutions in solvent require specific storage conditions to prevent degradation.
-
Lyophilized Powder: Store at -20°C, protected from light and kept desiccated. Under these conditions, the compound is stable for up to 3 years.[1][2][3]
-
Stock Solutions: After reconstitution, it is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Storage at -80°C is preferable for long-term stability (up to 1-2 years).[2][4] For shorter-term storage, -20°C is acceptable for up to 1-3 months.[1][2][5]
2. What is the recommended solvent for reconstituting this compound?
The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[2]
3. I am observing precipitation when preparing my working solution. How can I avoid this?
Precipitation can occur when diluting a DMSO stock solution into an aqueous medium. To avoid this:
-
Pre-warm solutions: It is recommended to preheat both the stock solution and the aqueous medium (e.g., cell culture media, PBS) to 37°C before dilution.[3]
-
Sequential Dilution: Instead of a single large dilution, perform a serial dilution of the inhibitor with DMSO to create a gradient. Then, add the diluted inhibitor to your aqueous buffer or cell culture medium.[3]
-
Sonication/Heating: If precipitation still occurs, gentle warming in a hot water bath or sonication can aid in redissolving the compound.[2][3][4]
4. My experimental results are inconsistent. Could this compound degradation be the cause?
Inconsistent results can indeed be a sign of compound degradation. To troubleshoot this:
-
Verify Storage Conditions: Confirm that both the lyophilized powder and stock solutions have been stored according to the recommendations (see FAQ 1).
-
Avoid Freeze-Thaw Cycles: Ensure that stock solutions are aliquoted to minimize freeze-thaw cycles.[1]
-
Prepare Fresh Working Solutions: For in vivo experiments, it is recommended to prepare working solutions fresh on the same day of use.[4] For in vitro assays, prepare working dilutions fresh from a frozen stock for each experiment.
-
Protect from Light: this compound should be protected from light during storage and handling.[5]
Quantitative Data Summary
The following tables summarize key quantitative information for this compound.
Table 1: Inhibitory Potency of this compound
| Target | IC₅₀ Value |
| Human LDHA | 2.6 nM[2][4] |
| Human LDHB | 43 nM[2][4] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 3 years[2][3] |
| Stock Solution in Solvent | -80°C | 1-2 years[2][4] |
| Stock Solution in Solvent | -20°C | 1-3 months[1][2][5] |
Table 3: Solubility of this compound
| Solvent | Solubility |
| DMSO | 93 - 102 mg/mL (143.15 - 157.01 mM)[1][3] |
| Water | Insoluble[1] |
| Ethanol | Insoluble[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of lyophilized this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the vial to ensure the compound is fully dissolved. Physical methods such as using a hot water bath can also aid in dissolution.[2]
-
Once dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.[3]
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired working concentration. It is recommended to add the diluted inhibitor to the medium, not the other way around, to minimize precipitation.
-
Gently mix the working solution before adding it to the cells.
Visualizations
Caption: Inhibition of Lactate Dehydrogenase A (LDH-A) by this compound blocks the conversion of pyruvate to lactate.
Caption: Recommended workflow for the preparation of this compound stock and working solutions.
Caption: A logical guide for troubleshooting inconsistent experimental results potentially caused by this compound degradation.
References
Technical Support Center: Validating GSK2837808A Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK2837808A to study its target engagement in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA).[1][2][3] LDHA is a key enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate.
Q2: What are the expected phenotypic effects of successful this compound treatment in cancer cells?
Successful inhibition of LDHA by this compound is expected to lead to a rapid and profound decrease in lactate production.[1][2] Concurrently, an increase in oxygen consumption may be observed as cells shift towards mitochondrial respiration.[1] In some cancer cell lines, this metabolic shift can inhibit proliferation and induce apoptosis.[1]
Q3: My cells do not show a significant decrease in proliferation after this compound treatment. Does this mean the inhibitor is not working?
Not necessarily. The anti-proliferative effect of this compound can be cell-line dependent.[2] Some cancer cells may be less reliant on aerobic glycolysis (the Warburg effect) and therefore less sensitive to LDHA inhibition under normoxic conditions.[4] It is crucial to directly measure target engagement and downstream metabolic effects to confirm the inhibitor's activity.
Q4: What is the recommended concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly between cell lines, with reported EC50 values for lactate production inhibition ranging from 400 nM to over 30 µM.[2] It is recommended to perform a dose-response experiment starting from low nanomolar to mid-micromolar concentrations to determine the optimal concentration for your specific cell model.
Q5: How can I directly confirm that this compound is binding to LDHA in my cells?
Direct target engagement can be validated using biophysical methods such as the Cellular Thermal Shift Assay (CETSA)[5][6][7][8][9] or NanoBRET Target Engagement Assays.[10][11][12][13][14] These assays provide direct evidence of the compound binding to its target protein within the cellular environment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No change in lactate production after this compound treatment. | 1. Suboptimal inhibitor concentration: The concentration used may be too low for the specific cell line. 2. Incorrect assay conditions: The incubation time may be too short. 3. Cellular resistance: The cells may have intrinsic or acquired resistance mechanisms. | 1. Perform a dose-response curve to determine the EC50 for lactate production inhibition in your cell line. 2. Increase the incubation time with the inhibitor (e.g., 2-6 hours).[1] 3. Confirm target engagement using CETSA or NanoBRET. If target engagement is confirmed, investigate downstream compensatory pathways. |
| High variability in experimental replicates. | 1. Inconsistent cell density: Variations in cell number can affect metabolic measurements. 2. Inhibitor instability: The compound may be degrading in the culture medium. 3. Assay variability: Inherent variability in the lactate measurement assay. | 1. Ensure consistent cell seeding density and confluency across all wells. 2. Prepare fresh inhibitor solutions for each experiment and minimize freeze-thaw cycles. 3. Include appropriate positive and negative controls and increase the number of technical replicates. |
| Unexpected cytotoxicity at low concentrations. | 1. Off-target effects: At higher concentrations, this compound may inhibit mitochondrial function.[1] 2. Cell line sensitivity: The specific cell line may be highly sensitive to metabolic stress. | 1. Lower the concentration of this compound. 2. Measure mitochondrial oxygen consumption to assess off-target effects on mitochondrial respiration.[1] 3. Perform a cell viability assay (e.g., MTT or Annexin V staining) to distinguish between cytostatic and cytotoxic effects.[15] |
| CETSA does not show a thermal shift. | 1. Insufficient inhibitor concentration: The concentration may not be high enough to saturate the target. 2. Incorrect heating conditions: The temperature and duration of the heat shock are critical. 3. Low target expression: The levels of LDHA in the cell line may be too low for detection. | 1. Increase the concentration of this compound. 2. Optimize the heat shock temperature and duration for LDHA in your specific cell line. 3. Confirm LDHA expression levels by Western blot. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 |
| hLDHA | Cell-free enzymatic assay | 2.6 nM[1][2] |
| hLDHB | Cell-free enzymatic assay | 43 nM[1][2] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Parameter Measured | EC50 |
| Various Cancer Cell Lines | Lactate Production Inhibition | 400 nM - >30 µM[2] |
| Snu398 (Hepatocellular Carcinoma) | Proliferation Inhibition | Concentration-dependent[1] |
| A673 (Ewing's Sarcoma) | Cytotoxicity (48 hrs) | > 57 µM[2] |
| A673 (Ewing's Sarcoma) | Long-term Growth Inhibition | 0.84 µM[2] |
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of LDHA and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. embopress.org [embopress.org]
- 5. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. NanoBRET® Target Engagement BET BRD Assays [no.promega.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 15. Inhibition of glycolysis by targeting lactate dehydrogenase A facilitates hyaluronan synthase 2 synthesis in synovial fibroblasts of temporomandibular joint osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GSK2837808A and Other Lactate Dehydrogenase A (LDHA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Lactate dehydrogenase A (LDHA) has emerged as a critical therapeutic target in oncology due to its pivotal role in the metabolic reprogramming of cancer cells, famously known as the Warburg effect.[1][2] This enzyme catalyzes the conversion of pyruvate to lactate, a process that sustains high rates of glycolysis in tumor cells.[1][2] Inhibition of LDHA presents a promising strategy to disrupt cancer cell metabolism, induce cellular stress, and ultimately inhibit tumor growth.[1][2] GSK2837808A is a potent and selective small-molecule inhibitor of LDHA. This guide provides an objective comparison of this compound with other notable LDHA inhibitors, supported by experimental data, detailed methodologies, and visual diagrams to aid in research and development efforts.
Performance Comparison of LDHA Inhibitors
The following tables summarize the quantitative data for this compound and other selected LDHA inhibitors, providing a clear comparison of their biochemical potency and cellular activity.
| Inhibitor | Target(s) | IC50 (nM) | Ki (µM) | Cell-Based Potency (EC50/IC50) | Reference(s) |
| This compound | LDHA , LDHB | hLDHA: 2.6 , hLDHB: 43 | - | Varies by cell line (e.g., 400 nM to >30 µM for lactate production) | [3][4][5] |
| (R)-GNE-140 | LDHA, LDHB | LDHA: 3, LDHB: 5 | - | - | [3][5][6] |
| FX11 | LDHA | 23,300 (HeLa cell IC50) | 8 | 49,270 nM (BxPc-3 cells) | [3][4][5][7] |
| AZ-33 | LDHA | 500 | - | - | [3][4] |
| NHI-2 | LDHA | - | - | - | [3] |
| Sodium Oxamate | LDHA | ~800,000 | - | mM range | [4][5][8] |
| Galloflavin | LDHA, LDHB | - | LDHA: 5.46, LDHB: 15.06 | - | [3][4][5] |
Table 1: Biochemical and Cellular Potency of LDHA Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for various LDHA inhibitors against human LDHA (hLDHA) and LDHB (hLDHB) where available. Cellular potency is also presented, highlighting the concentration required to achieve a biological effect within a cellular context.
| Inhibitor | Cancer Model | Administration Route | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| This compound | - | - | - | Data not readily available in searched literature | |
| FX11 | Human B-lymphoma and pancreatic cancer xenografts | i.p. | Daily | Effective inhibition of tumor growth | [7] |
| Novel LDHi | MiaPaCa2 xenografts | i.v. | Intermittent | Significant suppression of tumor growth | [9] |
| ML-05 | B16F10 melanoma | Local injection | - | Profound antitumor activity | [8] |
| NCI-006 | MIA PaCa-2 xenografts | i.v. | Intermittent | Significant retardation of xenograft growth | [10] |
Table 2: In Vivo Efficacy of LDHA Inhibitors. This table summarizes the in vivo antitumor effects of different LDHA inhibitors in various preclinical cancer models, detailing the administration route, dosing, and observed impact on tumor growth.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of LDHA inhibitors.
LDHA Enzyme Activity Assay (NADH Oxidation)
This assay measures the enzymatic activity of LDHA by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human LDHA protein
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, NADH solution, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the sodium pyruvate solution to the reaction mixture.
-
Immediately after adding pyruvate, add the purified LDHA enzyme solution to each well.[11]
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).[11]
-
The initial reaction velocity is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler or heating block
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Antibody specific to LDHA
Procedure:
-
Cell Treatment: Culture the cells to the desired confluency and treat them with the test inhibitor or vehicle control for a specified period.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of different temperatures for a fixed duration (e.g., 3 minutes).[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble LDHA: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble LDHA in each sample using a suitable method such as Western blotting or an immunoassay like ELISA or AlphaScreen.[14][15]
-
Data Analysis: Plot the amount of soluble LDHA as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: LDHA's role in cancer metabolism and the effects of its inhibition.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound stands out as a highly potent and selective inhibitor of LDHA, demonstrating low nanomolar efficacy in biochemical assays. While in vivo data for this compound was not as readily available in the surveyed literature, the comparative data for other inhibitors such as FX11 and novel pyrazole-based compounds highlight the therapeutic potential of targeting LDHA. The choice of an appropriate LDHA inhibitor for research or therapeutic development will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific cancer context. The experimental protocols and visual guides provided herein are intended to facilitate the continued investigation and development of this promising class of anticancer agents.
References
- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy [ir.vanderbilt.edu]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. LDH-A Enzyme Assay [bio-protocol.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
Validating GSK2837808A's Effects: A Comparative Guide to LDHA Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Lactate Dehydrogenase A (LDHA) by GSK2837808A against the genetic approach of LDHA knockout models. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document serves as a valuable resource for validating the on-target effects of this compound and understanding its therapeutic potential in cancer metabolism.
Executive Summary
This compound is a potent and selective inhibitor of LDHA, a critical enzyme in anaerobic glycolysis, which is often upregulated in cancer cells (the Warburg effect). Validating that the observed cellular effects of this compound are indeed due to LDHA inhibition is crucial. The gold standard for such validation is the comparison with LDHA knockout models. This guide outlines the expected comparative outcomes, providing a framework for researchers to design and interpret their experiments. Both approaches are expected to decrease lactate production and shift cellular metabolism, though the magnitude and nuances of these effects can differ.
Comparison of Performance: this compound vs. LDHA Knockout
The following tables summarize the key performance metrics of this compound and LDHA knockout models based on available research.
Table 1: Target Specificity and Potency
| Parameter | This compound | LDHA Knockout | Key Considerations |
| Primary Target | LDHA | LDHA gene | This compound also inhibits LDHB at higher concentrations. |
| IC₅₀ (hLDHA) | 2.6 nM[1][2] | Not Applicable | Demonstrates high potency for the primary target. |
| IC₅₀ (hLDHB) | 43 nM[1][2] | Not Applicable | Selective for LDHA over LDHB by approximately 16-fold. |
| Off-Target Effects | Possible, but shown to be highly selective. | Potential for off-target gene editing with CRISPR/Cas9. | Thorough validation of knockout clones is essential. |
Table 2: Effects on Cellular Metabolism and Phenotype
| Cellular Effect | This compound | LDHA Knockout | Expected Concordance |
| Lactate Production | Rapid and profound inhibition[1][3] | Significant reduction, but may be compensated by LDHB[4] | High |
| Glucose Uptake | Reduced in some cell lines[3] | May be reduced as a consequence of metabolic reprogramming[5] | Moderate to High |
| Oxygen Consumption | Enhanced in some cell lines[3] | Increased, indicating a shift to oxidative phosphorylation[6] | High |
| Cell Proliferation | Inhibition in sensitive cell lines[3] | Reduced proliferation rates[6] | High |
| Apoptosis | Induction in sensitive cell lines[3] | Can induce apoptosis[7] | High |
| Tumor Growth (In Vivo) | Inhibition of tumorigenesis and tumor progression | Suppression of tumor growth[8] | High |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of validation studies.
Protocol 1: Measuring Lactate Production Inhibition by this compound
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-453) in 12-well plates and allow them to adhere overnight.[1]
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.[1]
-
Sample Collection: After a defined incubation period (e.g., 6 hours for normoxic conditions), collect the culture medium.[1]
-
Lactate Quantification: Measure the lactate concentration in the collected medium using a lactate oxidase-based analyzer (e.g., YSI 2900 Biochemistry Analyzer) or a colorimetric/fluorometric lactate assay kit.[1]
-
Data Analysis: Normalize lactate levels to cell number or protein concentration and compare the results from this compound-treated cells to the vehicle control.
Protocol 2: Generation of LDHA Knockout Cancer Cell Lines using CRISPR/Cas9
-
Guide RNA (gRNA) Design: Design and synthesize gRNAs targeting a conserved exon of the LDHA gene. Utilize online tools to minimize off-target effects.
-
Vector Construction: Clone the designed gRNAs into a suitable CRISPR/Cas9 expression vector, which may also contain a fluorescent marker (e.g., GFP) for selection.
-
Transfection: Transfect the cancer cell line with the CRISPR/Cas9-gRNA plasmid using a suitable method (e.g., lipid-based transfection or electroporation).[9]
-
Cell Sorting: If a fluorescent marker is used, isolate transfected cells using fluorescence-activated cell sorting (FACS).[9]
-
Single-Cell Cloning: Plate the sorted cells at a very low density to obtain single-cell-derived colonies.[9]
-
Validation:
Protocol 3: Comparative Apoptosis Assay (Annexin V/PI Staining)
-
Cell Preparation: Culture wild-type, LDHA knockout, and wild-type cells treated with this compound for a predetermined time.
-
Cell Harvesting: Gently harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each condition.
-
Visualizing the Mechanisms
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 4. Double genetic disruption of lactate dehydrogenases A and B is required to ablate the "Warburg effect" restricting tumor growth to oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactate Dehydrogenase A or B Knockdown Reduces Lactate Production and Inhibits Breast Cancer Cell Motility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Double genetic disruption of lactate dehydrogenases A and B is required to ablate the “Warburg effect” restricting tumor growth to oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Unappreciated Role of LDHA and LDHB to Control Apoptosis and Autophagy in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of glycolysis by targeting lactate dehydrogenase A facilitates hyaluronan synthase 2 synthesis in synovial fibroblasts of temporomandibular joint osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Targeting Lactate Dehydrogenase A: GSK2837808A vs. Genetic Inhibition
Introduction
The metabolic reprogramming of cancer cells, famously termed the "Warburg effect," describes their tendency to favor aerobic glycolysis—converting glucose to lactate even in the presence of oxygen.[1][2][3] Lactate dehydrogenase A (LDHA), the enzyme catalyzing the conversion of pyruvate to lactate, is a critical node in this metabolic phenotype.[1][4] Its upregulation is a hallmark of many aggressive cancers, as it sustains rapid ATP production and regenerates the NAD+ necessary for high glycolytic flux.[5][6] The resulting lactate-rich, acidic tumor microenvironment further promotes invasion, angiogenesis, and immune evasion.[1][7] Consequently, LDHA has emerged as a promising therapeutic target.[1][3][8]
This guide provides an objective comparison of two primary methodologies for targeting LDHA: pharmacological inhibition using the small molecule GSK2837808A and genetic suppression via techniques like siRNA and shRNA. By examining their mechanisms, effects, and the cellular responses they elicit, this document aims to equip researchers, scientists, and drug development professionals with the information needed to select the appropriate tool for their experimental context.
Pharmacological Inhibition: this compound
This compound is a potent and selective, NADH-competitive small-molecule inhibitor of LDHA.[9] It represents a key tool for studying the acute effects of LDHA blockade in a dose-dependent and reversible manner.
Mechanism and Selectivity: this compound exhibits high affinity for human LDHA with a reported IC50 of 2.6 nM.[10][11] It also shows activity against the LDHB isoform, albeit at a lower potency (IC50 of 43 nM), making it a dual LDHA/B inhibitor with a preference for LDHA.[10][11]
Cellular and In Vivo Effects: Treatment with this compound leads to a rapid and profound inhibition of lactate production in a multitude of cancer cell lines.[10][11] This blockade of the final step of glycolysis triggers several downstream metabolic shifts:
-
Reduced Glycolysis: Inhibition of LDHA leads to a decrease in glucose uptake.[12]
-
Enhanced Oxidative Phosphorylation: At concentrations up to 3 µM, this compound increases the rate of oxygen consumption as cells divert pyruvate into the mitochondrial TCA cycle. However, higher concentrations have been noted to directly inhibit mitochondrial function.[10]
-
Inhibition of Proliferation and Induction of Apoptosis: The compound has been shown to inhibit the proliferation of cancer cells, such as Snu398 hepatocellular carcinoma cells, and induce apoptosis.[10]
-
Tumor Growth Inhibition: In preclinical mouse models, this compound has demonstrated the ability to reduce tumor burden.[13][14] For instance, in an orthotopic pancreatic cancer model, daily administration of 6 mg/kg this compound decreased tumor weight and volume.[14]
Genetic Inhibition of LDHA
Genetic techniques such as small interfering RNA (siRNA), short hairpin RNA (shRNA), and CRISPR/Cas9-mediated knockout offer highly specific and often long-term suppression of LDHA expression. These methods are invaluable for dissecting the consequences of sustained LDHA loss and uncovering cellular adaptation mechanisms.
Mechanism and Efficacy: siRNA and shRNA are RNA interference (RNAi) tools that target LDHA mRNA for degradation, thereby preventing protein translation.[15][16] These methods can achieve a significant reduction in LDHA protein levels, often to less than 1% of controls.[17][18] CRISPR/Cas9 technology allows for the complete and permanent knockout of the LDHA gene.[19]
Cellular Effects and Compensatory Responses: Similar to pharmacological inhibition, genetic knockdown of LDHA disrupts energy metabolism, leading to decreased glucose uptake, lactate production, and ATP levels.[4] However, the sustained loss of LDHA often triggers robust compensatory mechanisms that are less apparent with acute drug treatment:
-
Metabolic Plasticity: Cancer cells can adapt to LDHA loss by shifting their metabolism towards oxidative phosphorylation (OXPHOS).[2][20]
-
Upregulation of LDHB: A critical adaptive response is the potential for cells to rely on the LDHB isoform to convert pyruvate to lactate.[17][18] Studies have shown that in cells with high baseline levels of LDHB, silencing LDHA alone may fail to alter lactate production or cell viability.[17][18] Complete ablation of the Warburg effect and lactate secretion often requires the dual disruption of both LDHA and LDHB.
-
ATF4-Mediated Survival Signaling: LDHA inhibition can suppress serine and aspartate biosynthesis, which in turn activates a pro-survival signaling pathway mediated by the transcription factor ATF4.[5][6][21][22] This pathway upregulates the uptake of other nutrients like glutamine to support cell survival and proliferation, representing a key resistance mechanism.[5][6][21][22]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for a direct comparison between this compound and genetic LDHA inhibition.
Table 1: Potency and Selectivity
| Parameter | This compound | Genetic Inhibition (siRNA/shRNA) |
| Target | LDHA/LDHB Protein Activity | LDHA mRNA |
| IC50 (hLDHA) | 2.6 nM[10][11] | N/A |
| IC50 (hLDHB) | 43 nM[10][11] | N/A |
| Efficacy | Dose-dependent inhibition of enzyme activity | >99% reduction in protein expression achievable[17][18] |
Table 2: Comparative Cellular Effects
| Effect | This compound | Genetic Inhibition (siRNA/shRNA) |
| Lactate Production | Rapid and profound inhibition[10][11] | Significant decrease[4] |
| Glucose Uptake | Reduced[12] | Decreased[4] |
| Oxygen Consumption | Increased (at doses ≤ 3 µM)[10] | Increased[23] |
| ATP Levels | N/A | Decreased[4] |
| Cell Proliferation | Inhibited[10] | Inhibited[3][24] |
| Apoptosis | Induced[10] | Increased[3][24] |
| Key Resistance Mechanism | N/A | Upregulation of LDHB, ATF4 signaling pathway activation[5][17][19] |
Mandatory Visualizations
Caption: LDHA's role in glycolysis and points of intervention.
Caption: Cellular adaptation to sustained LDHA inhibition.
Caption: Workflow for comparing pharmacological and genetic LDHA inhibition.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Snu398 (hepatocellular carcinoma), MDA-MB-231 (breast cancer), or other relevant cancer cell lines.[10][17]
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For hypoxia experiments, cells are cultured in a chamber with 1% O2.[10]
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution (e.g., 100 mM). For experiments, the stock is diluted in culture medium to final concentrations ranging from nanomolar to micromolar (e.g., 10 nM to 30 µM). Cells are treated for specified durations (e.g., 24, 48, 72 hours).[5][11]
-
siRNA Transfection: A pool of 3 target-specific 19-25 nt siRNAs designed to target human LDHA is used.[15] Cells are seeded to be 60-80% confluent at the time of transfection. siRNA is transfected using a suitable lipid-based transfection reagent according to the manufacturer's protocol. A non-targeting scrambled siRNA is used as a negative control. Gene silencing is typically assessed 48-96 hours post-transfection.[5][24]
2. Lactate Production Assay
-
Procedure: Cells are seeded in multi-well plates and treated with this compound or transfected with siRNA. At the end of the treatment period, the culture medium is collected.
-
Quantification: Lactate concentrations in the medium are quantified using a biochemistry analyzer (e.g., YSI 2900) equipped with a lactate oxidase probe, or by using a colorimetric lactate assay kit.[10] Results are normalized to cell number or total protein content.
3. Oxygen Consumption Rate (OCR) Measurement
-
Instrumentation: A Seahorse XF Analyzer is used to measure real-time cellular oxygen consumption.
-
Procedure: Cells are seeded in a Seahorse XF cell culture microplate. After treatment with this compound or siRNA, the medium is replaced with unbuffered Seahorse XF assay medium. Basal OCR is measured, followed by sequential injections of mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function.
4. Western Blotting
-
Purpose: To confirm the knockdown of LDHA protein following siRNA treatment or to assess the expression of other proteins of interest.
-
Procedure: Cells are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against LDHA and a loading control (e.g., α-tubulin or β-actin).[24] Membranes are then incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5. Cell Viability/Proliferation Assay
-
Method: CCK-8 or MTT assays are used.
-
Procedure: Cells are seeded in 96-well plates and subjected to different treatments. At the end of the incubation period, the assay reagent is added to each well. After a further incubation, the absorbance is measured using a microplate reader at the appropriate wavelength.[24]
6. Apoptosis Assay
-
Method: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure: Treated and control cells are harvested, washed, and resuspended in binding buffer. Cells are then stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.[23]
Conclusion: Complementary Approaches for a Complex Target
Both pharmacological inhibition with this compound and genetic suppression of LDHA are powerful tools for interrogating the role of the Warburg effect in cancer. The choice between them depends critically on the scientific question being addressed.
-
This compound is ideal for studying the acute consequences of LDHA inhibition, determining dose-dependent effects, and evaluating a translatable therapeutic strategy. Its reversible nature allows for precise temporal control over the enzymatic blockade.
-
Genetic inhibition is superior for investigating the long-term cellular adaptations to LDHA loss. It has been instrumental in revealing crucial resistance mechanisms, such as metabolic reprogramming to OXPHOS and the activation of the ATF4 survival pathway, which might be missed in short-term drug exposure studies.[2][5]
Ultimately, these approaches are not mutually exclusive but are highly complementary. Genetic studies can validate that the effects of a small molecule are on-target, while pharmacological inhibitors can probe the therapeutic window and dynamic cellular responses. A comprehensive understanding of LDHA's role in cancer pathology and the development of effective therapeutic strategies will rely on the integrated use of both methodologies.
References
- 1. Role of LDH in tumor glycolysis: Regulation of LDHA by small molecules for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of glycolysis by targeting lactate dehydrogenase A facilitates hyaluronan synthase 2 synthesis in synovial fibroblasts of temporomandibular joint osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lactate dehydrogenase A (LDHA)-mediated lactate generation promotes pulmonary vascular remodeling in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. scbt.com [scbt.com]
- 17. Stable shRNA Silencing of Lactate Dehydrogenase A (LDHA) in Human MDA-MB-231 Breast Cancer Cells Fails to Alter Lactic Acid Production, Glycolytic Activity, ATP or Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stable shRNA Silencing of Lactate Dehydrogenase A (LDHA) in Human MDA-MB-231 Breast Cancer Cells Fails to Alter Lactic Acid Production, Glycolytic activity, ATP or Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Double genetic disruption of lactate dehydrogenases A and B is required to ablate the “Warburg effect” restricting tumor growth to oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. embopress.org [embopress.org]
- 22. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Benchmarking GSK2837808A Against Novel LDHA Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lactate dehydrogenase A (LDHA) has emerged as a critical therapeutic target in oncology due to its central role in cancer metabolism, particularly the Warburg effect. Inhibition of LDHA disrupts the conversion of pyruvate to lactate, a process vital for rapid ATP production and regeneration of NAD+ in cancer cells. This guide provides a comparative analysis of GSK2837808A, a potent LDHA inhibitor, against other novel inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Introduction to LDHA Inhibition
Cancer cells exhibit a metabolic shift towards aerobic glycolysis, converting glucose to lactate even in the presence of oxygen.[1] LDHA catalyzes the final step of this process and is frequently overexpressed in various tumors, correlating with poor prognosis and tumor progression.[2] Inhibition of LDHA can lead to a reduction in lactate production, increased oxidative stress, and ultimately, cancer cell death, making it an attractive strategy for cancer therapy.[3]
Comparative Analysis of LDHA Inhibitors
The landscape of LDHA inhibitors is expanding, with several novel compounds demonstrating potent enzymatic and cellular activity. This section benchmarks this compound against other notable inhibitors based on their biochemical potency, cellular efficacy, and selectivity.
Data Presentation: Biochemical and Cellular Potency
The following tables summarize the inhibitory constants (IC50) against LDHA and LDHB, as well as the cellular potency (EC50) for lactate production inhibition and cell growth inhibition for this compound and a selection of other novel LDHA inhibitors.
Table 1: Biochemical Potency of LDHA Inhibitors
| Compound | LDHA IC50 (nM) | LDHB IC50 (nM) | Selectivity (LDHB/LDHA) | Reference |
| This compound | 2.6 | 43 | 16.5 | [4] |
| GNE-140 | 3 | - | - | [5] |
| ML-05 | 6 (murine LDHA) | - | - | [5] |
| FX-11 | 8,000 | >90,000 | >11.25 | [6] |
| Pyrazole-based cpd 63 | Low nM | Low nM | - | [5] |
| Compound 7 | 360 | - | - | [7] |
| Compound 11 | 330 | - | - | [8] |
| Compound 2 | 13,630 | 395,300 | 29 | [9] |
| Compound 10 | 47,200 | >1,000,000 | >21 | [9] |
Note: IC50 values can vary depending on the assay conditions. Data presented here are for comparative purposes.
Table 2: Cellular Efficacy of LDHA Inhibitors
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| This compound | Snu398 | Lactate Production | ~0.4 - 10 | [4] |
| This compound | PANC-1 | Cell Viability (GI50) | 11.31 | [9] |
| GNE-140 | MIA PaCa-2 | - | - | [5] |
| ML-05 | B16F10 | Cell Viability | 23 | [5] |
| Compound 7 | A549 | Cell Viability | 5.5 | [7] |
| Compound 7 | NCI-H1975 | Cell Viability | 3.0 | [7] |
| Compound 11 | MG-63 | Cell Viability | 3.35 | [8] |
| Compound 10 | PANC-1 | Cell Viability (GI50) | 12.19 | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of inhibitor performance. The following sections provide methodologies for key assays used in the characterization of LDHA inhibitors.
LDHA Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LDHA. The activity is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
Materials:
-
Purified recombinant human LDHA
-
NADH
-
Sodium pyruvate
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, and LDHA enzyme in each well of the 96-well plate.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding sodium pyruvate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) or at a fixed endpoint.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Lactate Production Assay
This assay quantifies the amount of lactate secreted by cancer cells into the culture medium following treatment with an LDHA inhibitor.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
Collect the cell culture supernatant.
-
Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate levels to the cell number or protein concentration to account for differences in cell proliferation.
-
Calculate the EC50 value for lactate production inhibition.
Visualizations: Pathways and Workflows
LDHA Signaling Pathway in Cancer
LDHA is a downstream target of major oncogenic signaling pathways and its activity has profound effects on the tumor microenvironment.
Caption: LDHA is transcriptionally upregulated by HIF-1α, c-MYC, and FOXM1, leading to increased lactate production and subsequent effects on the tumor microenvironment.
Experimental Workflow for LDHA Inhibitor Benchmarking
A systematic workflow is essential for the comprehensive evaluation of novel LDHA inhibitors.
Caption: A stepwise approach for benchmarking LDHA inhibitors, from initial biochemical screening to in vivo efficacy studies.
Logical Relationship of LDHA Inhibition to Therapeutic Outcome
The inhibition of LDHA triggers a cascade of cellular events that can ultimately lead to a therapeutic benefit.
References
- 1. Structural and functional regulation of lactate dehydrogenase-A in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of human lactate dehydrogenase A (LDHA) inhibitors as anticancer agents to inhibit the proliferation of MG-63 osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK2837808A and Other Metabolic Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The reprogramming of cellular metabolism is a hallmark of cancer, enabling unabated cell growth, proliferation, and survival.[1] This has led to the development of therapeutic strategies that target these altered metabolic pathways.[2][3] Among these, GSK2837808A has emerged as a potent inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis. This guide provides an objective, data-driven comparison of this compound with other key metabolic inhibitors, offering insights into their mechanisms, efficacy, and the experimental protocols used for their evaluation.
This compound: Targeting the Warburg Effect
This compound is a potent and selective, NADH-competitive inhibitor of lactate dehydrogenase A (LDHA).[4][5] LDHA catalyzes the conversion of pyruvate to lactate, the final step in aerobic glycolysis, a process highly active in many cancer cells (the "Warburg effect"). By inhibiting LDHA, this compound profoundly disrupts lactate production in cancer cells, reduces glucose uptake, and enhances mitochondrial oxygen consumption, ultimately leading to apoptosis and reduced proliferation in susceptible cancer cell lines.[4][6]
The mechanism of action involves blocking the regeneration of NAD+ from NADH, which is essential for maintaining a high glycolytic rate. This disruption of the cancer cell's primary energy-producing pathway is the basis of its anti-tumor activity.
References
- 1. Frontiers | Targeting cancer-specific metabolic pathways for developing novel cancer therapeutics [frontiersin.org]
- 2. Targeting cancer metabolic pathways for improving chemotherapy and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors for cancer metabolism: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Inhibition of glycolysis by targeting lactate dehydrogenase A facilitates hyaluronan synthase 2 synthesis in synovial fibroblasts of temporomandibular joint osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Specificity and Comparison of the Lactate Dehydrogenase Inhibitor GSK2837808A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of GSK2837808A, clarifying its primary target and comparing its performance against other relevant inhibitors. While the initial query concerned kinase inhibitor panels, it is crucial to establish that This compound is a potent and selective inhibitor of Lactate Dehydrogenase A (LDHA), not a protein kinase . Its specificity is therefore assessed against related metabolic enzymes rather than the kinome.
Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. In many cancer cells, this pathway, often termed the "Warburg effect," is upregulated to support rapid proliferation. LDHA is the predominant isoform that converts pyruvate to lactate, making it a key target for cancer metabolism therapeutics. This compound's mechanism of action is competitive with respect to the cofactor NADH.[1]
Comparative Specificity of LDHA Inhibitors
This compound demonstrates high potency for human LDHA, with significant selectivity over the LDHB isoform.[2][3] A screen against a panel of 32 other enzymes, receptors, and ion channels showed no significant activity even at concentrations up to 10 µM, indicating high specificity for its intended target class.[1] Its performance is best compared with other known LDHA inhibitors, such as (R)-GNE-140 and FX-11.
| Inhibitor | Target | IC50 / Kᵢ | Selectivity (LDHA vs. LDHB) | Binding Mode |
| This compound | hLDHA | IC₅₀: 2.6 nM [2][3] | ~16.5-fold | Competitive with NADH[1] |
| hLDHB | IC₅₀: 43 nM [2][3] | |||
| (R)-GNE-140 | hLDHA | IC₅₀: 3 nM[4] | ~1.7-fold | Not specified |
| hLDHB | IC₅₀: 5 nM[4] | |||
| FX-11 | hLDHA | Kᵢ: 8 µM[5][6] | High (Does not affect LDHB activity)[7] | Competitive with NADH[6][7] |
| hLDHB | No significant inhibition[7] |
IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the metabolic pathway targeted by this compound and a typical workflow for assessing its inhibitory activity.
Caption: Role of LDHA in converting pyruvate to lactate.
Caption: Workflow for an in vitro LDH enzyme inhibition assay.
Experimental Protocols
This protocol outlines a typical procedure to determine the IC₅₀ value of an inhibitor like this compound against recombinant human LDHA.
1. Materials and Reagents:
-
Recombinant human LDHA enzyme
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
Substrate: Sodium Pyruvate
-
Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Test Inhibitor: this compound dissolved in DMSO
-
Control: DMSO (vehicle)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare Reagents:
-
Prepare a 2X enzyme solution by diluting recombinant LDHA in assay buffer to the desired final concentration (e.g., 2 ng/µL).
-
Prepare a 2X substrate/cofactor mix by dissolving pyruvate (e.g., to 2 mM) and NADH (e.g., to 500 µM) in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to create 4X final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Plate Setup (50 µL final volume per well):
-
Add 12.5 µL of the 4X inhibitor dilutions (or DMSO vehicle for control wells) to the microplate wells.
-
Add 25 µL of the 2X substrate/cofactor mix to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate and Measure the Reaction:
-
Initiate the enzymatic reaction by adding 12.5 µL of the 2X LDHA enzyme solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH to NAD⁺.
-
3. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (Vmax).
-
Normalize Data: Express the reaction rates as a percentage of the activity of the vehicle (DMSO) control wells (0% inhibition).
-
Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Conclusion
This compound is a highly potent and selective inhibitor of LDHA. Its specificity has been established against its isoform LDHB and confirmed by the lack of activity against a broader panel of other enzymes. When comparing LDHA inhibitors, this compound stands out for its nanomolar potency, similar to (R)-GNE-140, but with greater selectivity over LDHB. In contrast, FX-11 is significantly less potent but offers very high selectivity against LDHB. The choice of inhibitor would therefore depend on the specific requirements of the research, balancing the need for potency against isoform selectivity. For researchers investigating the specific role of LDHA in cellular metabolism, particularly in the context of cancer, this compound serves as a valuable and specific chemical probe.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate Dehydrogenase A Inhibitor, FX11 - Calbiochem CAS 213971-34-7 | 427218 [merckmillipore.com]
Reproducibility of Published Data on GSK2837808A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the publicly available data on GSK2837808A, a potent inhibitor of lactate dehydrogenase A (LDHA). The information herein is compiled from various scientific publications and commercial supplier datasheets to offer an objective overview of its performance and the reproducibility of its reported effects.
I. Introduction to this compound
This compound is a selective, cell-permeable small molecule inhibitor that targets LDHA, a key enzyme in the final step of aerobic glycolysis.[1] By inhibiting the conversion of pyruvate to lactate, this compound effectively reverses the Warburg effect, a metabolic hallmark of many cancer cells.[1] Its mechanism of action involves competitive inhibition with respect to the NADH cofactor binding site. The consistent reporting of its primary function as a potent LDHA inhibitor across multiple independent studies and commercial sources points to a high degree of reproducibility for its fundamental biochemical activity.
II. Quantitative Performance Data
The in vitro efficacy of this compound has been characterized by its half-maximal inhibitory concentration (IC₅₀) against its primary targets and its half-maximal effective concentration (EC₅₀) in cell-based assays. The data presented below is collated from multiple sources to provide a comparative overview.
Table 1: In Vitro Efficacy of this compound
| Parameter | Target/Cell Line | Reported Value | Source(s) |
| IC₅₀ | Human LDHA | 2.6 nM | [1][2][3][4][5] |
| IC₅₀ | Human LDHB | 43 nM | [1][2][3][5] |
| EC₅₀ (Lactate Production) | Snu398 (Hepatocellular Carcinoma) | 400 nM | |
| EC₅₀ (Lactate Production) | Various Cancer Cell Lines | 400 nM to >30 µM | [5] |
| EC₅₀ (Lactate Production, Hypoxia) | MDA-MB-453 (Breast Carcinoma) | 10 µM | [5] |
Note: The potency of this compound can vary significantly across different cancer cell lines and does not always correlate with the expression levels of LDHA or LDHB.[5]
III. Comparison with Alternative LDHA Inhibitors
Several other molecules have been developed to inhibit LDHA. This table compares this compound with other commonly cited alternatives.
Table 2: Comparison of LDHA Inhibitors
| Compound | Mechanism of Action | Reported IC₅₀ (LDHA) | Key Characteristics |
| This compound | NADH-competitive | 2.6 nM | High potency and selectivity for LDHA over LDHB.[2][5] |
| Oxamate | Pyruvate-competitive | ~800 µM | Structural analog of pyruvate; low potency.[6][7] |
| FX-11 | NADH-competitive | Kᵢ of 8 µM | Reduces ATP levels and induces oxidative stress.[6][8] |
| (R)-GNE-140 | Substrate- and cofactor-competitive | 3 nM | Potent inhibitor of both LDHA and LDHB.[6][8] |
| Galloflavin | NADH-competitive | Kᵢ of 5.46 µM | Natural product; also inhibits LDHB.[8][9] |
IV. Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context in which this compound operates, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of this compound in inhibiting aerobic glycolysis.
Caption: General workflow for evaluating this compound's cellular effects.
V. Experimental Protocols
The reproducibility of findings heavily relies on detailed and consistent experimental methodologies. Below are summarized protocols for key assays cited in the literature for this compound.
1. Cell Culture and Drug Treatment
-
Cell Lines: Snu398 (Hepatocellular Carcinoma) or MDA-MB-453 (Breast Carcinoma) are commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 5-10% FBS at 37°C in a humidified atmosphere with 5% CO₂. For hypoxia experiments, cells are placed in a 1% oxygen environment.[2]
-
Stock Solution: this compound is dissolved in DMSO to create a high-concentration stock solution (e.g., 100 mM), which is stored at -20°C or -80°C.[2][5]
-
Treatment: The stock solution is diluted in culture medium to the desired final concentrations for treating cells. A vehicle control (DMSO) at the same final concentration should always be included.
2. Lactate Production Assay
-
Objective: To quantify the effect of this compound on the rate of lactate secretion by cancer cells.
-
Protocol Summary:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Replace the growth medium with a physiological medium (e.g., DMEM with 5 mM glucose, 0.5 mM glutamine, no FBS).[2]
-
Add this compound at various concentrations.
-
Incubate for a specified period (e.g., 2 hours for hypoxic cells, 6 hours for normoxic cells).[2]
-
Collect the culture medium.
-
Quantify lactate concentration using a biochemistry analyzer (e.g., YSI 2900) equipped with a lactate oxidase probe.[2]
-
3. Cell Proliferation and Viability Assays
-
Objective: To determine the impact of this compound on cell growth and survival.
-
Methods:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability. Cells are treated with the compound for a set period (e.g., 72 hours), followed by incubation with MTT reagent and measurement of formazan product absorbance.[10]
-
EdU (5-ethynyl-2'-deoxyuridine) Assay: Measures DNA synthesis to directly assess cell proliferation. Treated cells are incubated with EdU, which is incorporated into newly synthesized DNA and detected via fluorescent labeling.[10]
-
4. Apoptosis Assays
-
Objective: To assess the induction of programmed cell death by this compound.
-
Methods:
-
TUNEL (TdT-mediated dUTP Nick End Labeling) Staining: Detects DNA fragmentation, a late-stage marker of apoptosis.[10]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptosis, while PI enters cells with compromised membranes.[10]
-
VI. Summary of Reproducibility
The available data for this compound demonstrates a consistent and reproducible profile as a potent and selective LDHA inhibitor.
-
Biochemical Potency: The reported IC₅₀ value for human LDHA (2.6 nM) is highly consistent across multiple commercial suppliers and is supported by numerous citations in peer-reviewed literature.[1][2][3][4][5]
-
Cellular Effects: The primary cellular effect—inhibition of lactate production—is a widely reproduced finding in various cancer cell lines.[1][2][5] Other reported downstream effects, such as inhibition of proliferation and induction of apoptosis, are also documented in multiple studies, particularly in sensitive cell lines like Snu398.[1][2]
-
In Vivo Data: While in vitro data is robust, reports on in vivo efficacy are less common and suggest that potent in vivo antitumor effects can be challenging to achieve, potentially due to pharmacokinetic properties.[5][7] This highlights an area where further reproducible studies are needed.
Overall, the core findings regarding the mechanism and in vitro activity of this compound are well-supported and appear highly reproducible. Researchers can proceed with confidence in its use as a specific tool for studying the role of LDHA in cellular metabolism, provided that appropriate cell line-specific dose-response experiments are conducted.
References
- 1. GSK 2837808A | Lactate Dehydrogenase A/LDHA Inhibitors: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of glycolysis by targeting lactate dehydrogenase A facilitates hyaluronan synthase 2 synthesis in synovial fibroblasts of temporomandibular joint osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of GSK2837808A's Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lactate dehydrogenase A (LDHA) inhibitor, GSK2837808A, with other commercially available alternatives. The information presented is supported by published experimental data to assist researchers in making informed decisions for their studies.
Comparative Analysis of IC50 Values
This compound is a potent and selective inhibitor of LDHA, a key enzyme in the metabolic pathway of aerobic glycolysis, often referred to as the Warburg effect, which is a hallmark of many cancer cells.[1][2] The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and several alternative LDHA inhibitors against their primary targets.
| Compound | Target(s) | IC50 Value(s) | Reference(s) |
| This compound | hLDHA | 2.6 nM | [3][4] |
| hLDHB | 43 nM | [3][4] | |
| FX-11 | LDHA | 23.3 µM (HeLa cells) | [5] |
| (R)-GNE-140 | LDHA | 3 nM | [5] |
| LDHB | 5 nM | [5] | |
| AZ-33 | LDHA | 0.5 µM | [5] |
| Galloflavin | Lactate Dehydrogenase | - | [5] |
Note: hLDHA refers to human lactate dehydrogenase A, and hLDHB refers to human lactate dehydrogenase B. Lower IC50 values indicate higher potency.
Mechanism of Action and Signaling Pathway
This compound functions as a potent, selective, and NADH-competitive inhibitor of LDHA.[6] By inhibiting LDHA, this compound disrupts the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ required to sustain high rates of glycolysis.[1][2] This inhibition leads to a reduction in lactate production, a decrease in glucose uptake, and an enhancement of mitochondrial oxygen consumption in cancer cells. Ultimately, this can inhibit cancer cell proliferation and induce apoptosis.[4]
The signaling pathway impacted by this compound is central to cancer metabolism. The diagram below illustrates the simplified workflow of aerobic glycolysis and the point of intervention for LDHA inhibitors.
Caption: Inhibition of Lactate Dehydrogenase A (LDHA) by this compound in the aerobic glycolysis pathway.
Experimental Protocol: Determination of IC50 via Lactate Production Assay
This protocol outlines a method to independently verify the IC50 value of this compound by measuring its effect on lactate production in a cancer cell line.
1. Cell Culture and Seeding:
- Culture a suitable cancer cell line (e.g., Snu398 hepatocellular carcinoma or MDA-MB-453 breast cancer cells) in appropriate media and conditions.[4]
- Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[7]
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO.[4]
- Create a serial dilution of this compound in the cell culture medium to achieve a range of final concentrations (e.g., from 1 nM to 10 µM). Include a DMSO-only vehicle control.
- Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
3. Incubation:
- Incubate the cells for a defined period (e.g., 2 to 6 hours) under standard cell culture conditions (37°C, 5% CO2).[4]
4. Sample Collection and Lactate Measurement:
- After incubation, collect the cell culture supernatant from each well.
- Measure the lactate concentration in the supernatant. This can be performed using a biochemistry analyzer with a lactate oxidase probe or a commercially available lactate assay kit.[4]
5. Data Analysis:
- Normalize the lactate production in each treated well to the vehicle control.
- Plot the percentage of lactate production inhibition against the logarithm of the this compound concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.
The following diagram illustrates the experimental workflow for determining the IC50 value.
Caption: Experimental workflow for the determination of this compound's IC50 value.
References
- 1. embopress.org [embopress.org]
- 2. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Navigating the Disposal of GSK2837808A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling GSK2837808A, a potent lactate dehydrogenase (LDH) inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively detailed, a comprehensive approach based on its chemical properties and general hazardous waste guidelines is essential. This guide provides the necessary safety and logistical information to manage the disposal of this compound effectively.
Core Safety and Handling Protocols
Before disposal, proper handling of this compound is paramount to minimize exposure and ensure a safe laboratory environment. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling the compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
In the event of a spill, the area should be cautiously cleaned to prevent the spread of the chemical. All contaminated materials, including absorbent pads and cleaning supplies, must be collected and treated as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound and its associated waste should be managed as hazardous chemical waste, adhering to all local, state, and federal regulations.
-
Waste Segregation: All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated from non-hazardous waste.
-
Containerization: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste" and identify the contents, including the full chemical name "this compound."
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent environmental contamination in case of a leak.
-
Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal vendor. Provide the vendor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Documentation: Maintain a detailed record of the hazardous waste generated, including the quantity, date of generation, and the date it was sent for disposal. This documentation is crucial for regulatory compliance.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound relevant to its handling and safety.
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₅F₂N₅O₇S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 649.6 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO and DMF | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK--, --INVALID-LINK-- |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
